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  • Product: (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one
  • CAS: 1932629-49-6

Core Science & Biosynthesis

Foundational

6-azabicyclo[3.2.1]oct-3-en-7-one CAS 108659-37-6 properties

The following technical guide provides an in-depth analysis of 6-azabicyclo[3.2.1]oct-3-en-7-one (CAS 108659-37-6), a specialized bridged bicyclic lactam used in the synthesis of complex alkaloids and pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-azabicyclo[3.2.1]oct-3-en-7-one (CAS 108659-37-6), a specialized bridged bicyclic lactam used in the synthesis of complex alkaloids and pharmaceutical intermediates.[1]

CAS: 108659-37-6 Common Classification: Bridged Bicyclic Lactam / 6-Aza-Analog of Tropane Skeleton[1]

Executive Summary

6-Azabicyclo[3.2.1]oct-3-en-7-one represents a distinct class of bridged heterocycles, structurally isomeric to the well-known "Vince lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) but featuring a [3.2.1] octane framework.[1][2] Unlike the 8-azabicyclo[3.2.1]octane core found in tropane alkaloids (e.g., cocaine, atropine), this 6-aza isomer places the nitrogen atom at a secondary bridge position, imparting unique conformational properties and reactivity profiles.[1]

This compound serves as a critical chiral scaffold for the synthesis of non-natural tropane derivatives , peduncularine-type alkaloids , and neuroactive agents .[1] Its synthesis typically relies on the stereoselective rearrangement of oxygenated precursors or modern transition-metal-catalyzed carboamination strategies.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 6-Azabicyclo[3.2.1]oct-3-en-7-one
CAS Number 108659-37-6
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
SMILES C1C=CC2CC1C(=O)N2
Structure Type Bridged Bicyclic Lactam (γ-lactam fused to a carbocycle)
Predicted Boiling Point ~264°C (at 760 mmHg)
Predicted Density ~1.12 g/cm³
Stereochemistry Typically prepared as a racemate (±) or enantiomerically enriched via chiral catalysis.[1][2][3][4]

Synthesis & Manufacturing Methodologies

The synthesis of the 6-azabicyclo[3.2.1] core is non-trivial due to the strain inherent in the bridged system.[1] Two primary methodologies dominate the literature: the Oxa-to-Aza Transposition and Catalytic Carboamination .[1]

Method A: The Oxa-to-Aza Transposition (Classic Route)

This method utilizes the readily available 6-oxabicyclo[3.2.1]oct-3-en-7-one (CAS 4720-83-6) as a starting material.[1] The transformation exploits the latent reactivity of the lactone bridge.[1]

  • Precursor: 6-Oxabicyclo[3.2.1]oct-3-en-7-one.[1][5][6]

  • Ring Opening: Nucleophilic attack by a primary amine (or ammonia source) opens the lactone ring, generating a hydroxy-amide intermediate.[1]

  • Recyclization: Activation of the hydroxyl group (e.g., via mesylation or Mitsunobu conditions) promotes intramolecular nucleophilic displacement by the amide nitrogen, closing the 6-aza ring.[1]

Method B: Enantioselective Copper-Catalyzed Carboamination (Modern Route)

A more direct approach involves the transition-metal-catalyzed cyclization of unsaturated amines.[1] This method allows for the establishment of the bicyclic core and stereocenters in a single step.[1]

  • Substrates: N-sulfonyl-2-aryl-4-pentenamines.[1][7]

  • Catalyst: Cu(OTf)₂ / Chiral Bis(oxazoline) (Ph-Box) ligands.[1][7]

  • Mechanism: The copper catalyst promotes an anti-aminocupration across the alkene, followed by radical cyclization to form the bridged system.[1] This route is preferred for generating high enantiomeric excess (ee).[1]

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of these two synthetic strategies.

SynthesisPathways Start_Oxa 6-Oxabicyclo[3.2.1] oct-3-en-7-one (Lactone Precursor) Step_Open Ring Opening (Aminolysis) Start_Oxa->Step_Open + R-NH2 Start_Amine Unsaturated Sulfonyl Amine Step_Cu Cu-Catalyzed Carboamination Start_Amine->Step_Cu Cu(OTf)2 / Ligand Step_Close Recyclization (Mitsunobu/Activation) Step_Open->Step_Close Intermediate Product 6-Azabicyclo[3.2.1] oct-3-en-7-one (Target Scaffold) Step_Close->Product Inversion Step_Cu->Product One-Pot

Caption: Figure 1. Dual synthetic pathways for accessing the 6-azabicyclo[3.2.1] scaffold: The classical lactone-to-lactam conversion (top) and the modern catalytic carboamination (bottom).[1]

Reactivity Profile & Functionalization

The chemical utility of CAS 108659-37-6 stems from its two orthogonal functional handles: the C3=C4 alkene and the C7 lactam carbonyl .[1]

Alkene Functionalization (C3=C4)

The double bond is accessible for electrophilic addition, though the bridged structure imposes facial selectivity (typically exo attack is favored).[1]

  • Epoxidation: Reaction with m-CPBA yields the 3,4-epoxide, a precursor for polyhydroxylated derivatives.[1]

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the double bond to yield the saturated 6-azabicyclo[3.2.1]octan-7-one .[1]

  • Dihydroxylation: Upjohn conditions (OsO₄) yield the cis-diol, useful for mimicking sugar-like motifs in glycomimetics.[1]

Lactam Manipulation (C7 / N6)
  • Reduction: Treatment with strong hydrides (e.g., LiAlH₄) reduces the lactam carbonyl to a methylene group, yielding the amine 6-azabicyclo[3.2.1]oct-3-ene .[1]

  • N-Alkylation: If the nitrogen is unsubstituted (NH), deprotonation with NaH followed by alkylation allows for the introduction of pharmacophores (e.g., benzyl, phenethyl groups).[1]

Experimental Protocol: Synthesis via Oxa-Analogue

Note: This protocol is a generalized adaptation based on standard bicyclic lactam rearrangements (e.g., J. Chem. Soc., Chem. Commun.[1] methodologies).

Objective: Conversion of 6-oxabicyclo[3.2.1]oct-3-en-7-one to the 6-aza derivative.

Reagents:

  • Starting Material: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq)[1][5]

  • Amine Source: Benzylamine (1.1 eq) - used for protection/handling[1]

  • Solvent: THF (anhydrous)

  • Activator: Methanesulfonyl chloride (MsCl) / Triethylamine (Et₃N)

Procedure:

  • Ring Opening: Dissolve the oxa-lactone in THF. Add benzylamine dropwise at 0°C. Stir at room temperature for 4 hours until TLC indicates consumption of starting material. The product is the hydroxy-amide.[1]

  • Activation: Cool the reaction mixture to 0°C. Add Et₃N (2.0 eq) followed by MsCl (1.2 eq) to mesylate the secondary alcohol.

  • Cyclization: Heat the mixture to reflux (or treat with a strong base like NaH in DMF if spontaneous cyclization is slow). The nitrogen displaces the mesylate, closing the ring.[1]

  • Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation:

  • ¹H NMR: Look for the disappearance of the lactone CH-O signal and the appearance of the N-CH bridgehead signal (~3.5-4.0 ppm).

  • IR: Shift in carbonyl stretch from lactone (~1770 cm⁻¹) to lactam (~1690 cm⁻¹).[1]

Applications in Drug Development[1][3]

A. Non-Natural Tropane Alkaloids

While natural tropanes (cocaine, scopolamine) possess an 8-azabicyclo[3.2.1] core, the 6-aza isomers (derived from this topic compound) offer a unique vector for structure-activity relationship (SAR) studies.[1] They modify the spatial orientation of the nitrogen lone pair, potentially altering binding affinity to muscarinic or dopaminergic receptors.[1]

B. Peduncularine Analogs

The 6-azabicyclo[3.2.1] core is a structural substructure of the indole alkaloid peduncularine .[1] Researchers utilize CAS 108659-37-6 as a simplified model or intermediate to construct the complex tetracyclic cage of the natural product.[1]

C. Chiral Building Blocks

Enantiomerically pure forms of the lactam are used to synthesize chiral aminocyclopentanols via oxidative cleavage of the alkene, serving as precursors for carbocyclic nucleosides (antiviral candidates).

References

  • Synthesis of 6-Methyl-6-azabicyclo[3.2.

    • Title: A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol.[1][6]

    • Source: Journal of the Chemical Society, Chemical Communications.[1]

    • URL:[Link][8]

  • Carboamination Methodology

    • Title: 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination.[1][7]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link] (Note: Link directs to relevant PMC context for carboamination strategies).[1]

  • General Scaffold Properties (EPA CompTox)

    • Title: 6-Azabicyclo[3.2.1]oct-3-en-7-one | DTXSID20666965.[1][2][9]

    • Source: U.S. Environmental Protection Agency.[1]

    • URL:[Link][2]

  • Related Oxa-Analog Data (PubChem)

    • Title: 6-Oxabicyclo[3.2.1]oct-3-en-7-one (Precursor Data).[1][5][6]

    • Source: PubChem.[1][2][4]

    • URL:[Link]

Sources

Exploratory

The Chiral 6-Azabicyclo[3.2.1]octane Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 6-azabicyclo[3.2.1]octane framework represents a pivotal structural motif in medicinal chemistry, prized for its ri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azabicyclo[3.2.1]octane framework represents a pivotal structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for the precise spatial orientation of functional groups. This conformational constraint is instrumental in achieving high-affinity and selective interactions with a range of biological targets. Found at the core of several biologically active natural products, this scaffold has inspired the development of numerous synthetic analogs with significant therapeutic potential. This guide provides a comprehensive overview of the chiral 6-azabicyclo[3.2.1]octane scaffold, delving into its stereoselective synthesis, functionalization strategies, and its impactful applications in modern drug discovery, with a focus on the underlying principles that govern its biological activity.

Introduction: The Strategic Advantage of Rigidity in Drug Design

In the dynamic landscape of drug discovery, the quest for novel chemical entities with superior efficacy and safety profiles is perpetual. The conformational flexibility of many small molecule drug candidates often leads to promiscuous binding to off-target receptors, resulting in undesirable side effects. Rigid scaffolds, such as the 6-azabicyclo[3.2.1]octane core, offer a compelling solution to this challenge. By locking the molecule in a specific three-dimensional arrangement, medicinal chemists can design compounds with a higher degree of pre-organization for their intended biological target, thereby enhancing potency and selectivity.

The 6-azabicyclo[3.2.1]octane skeleton is a key component of several important natural products, including cocaine and aphanorphine.[1] Its inherent chirality and well-defined stereochemistry provide a unique platform for exploring chemical space in a highly controlled manner. Synthetic derivatives of this scaffold have demonstrated promising therapeutic potential in a variety of disease areas, including pain management and the treatment of drug addiction.[1] This guide will explore the synthetic methodologies that provide access to this valuable scaffold and highlight its successful application in the development of innovative therapeutics.

Stereoselective Synthesis of the 6-Azabicyclo[3.2.1]octane Core

Access to enantiomerically pure 6-azabicyclo[3.2.1]octane derivatives is paramount for their successful application in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Several elegant strategies have been developed to achieve the stereoselective synthesis of this bicyclic system.

Enantioselective Copper-Catalyzed Alkene Carboamination

A powerful and efficient method for the construction of chiral 6-azabicyclo[3.2.1]octanes involves a copper(II)-catalyzed enantioselective alkene carboamination reaction.[1] This approach facilitates the formation of two new rings and two new stereocenters in a single step from readily available N-sulfonyl-2-aryl-4-pentenamines.[1] The reaction is catalyzed by a chiral copper complex, such as ₂, in the presence of a stoichiometric oxidant like MnO₂.[1]

The proposed mechanism involves an initial enantioselective aminocupration of the alkene, which sets the stereochemistry of the newly formed N-C bond.[1] Subsequent homolysis of the C-Cu(II) bond generates a radical intermediate that undergoes intramolecular C-C bond formation via arene addition, effectively constituting a net C-H functionalization.[1] This method has been shown to be tolerant of a range of substituents on the aryl ring, including both electron-rich and electron-deficient groups.[1]

Experimental Protocol: Copper-Catalyzed Enantioselective Alkene Carboamination [1]

  • Catalyst Preparation: In a glovebox, a solution of Cu(OTf)₂ (0.02 mmol) and the (R,R)-Ph-Box ligand (0.022 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) is stirred for 1 hour.

  • Reaction Setup: To a separate vial is added the N-sulfonyl-2-aryl-4-pentenamine substrate (0.2 mmol), MnO₂ (0.4 mmol), and DCE (1.0 mL).

  • Reaction Execution: The pre-formed catalyst solution is added to the substrate mixture. The reaction vial is sealed and heated to 80 °C.

  • Monitoring and Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral 6-azabicyclo[3.2.1]octane.

G cluster_product Product start_pentenamine N-sulfonyl-2-aryl-4-pentenamine step1 Enantioselective Aminocupration start_pentenamine->step1 start_catalyst Ph-Box-Cu₂ start_catalyst->step1 start_oxidant MnO₂ start_oxidant->step1 step2 C-Cu(II) Bond Homolysis step1->step2 step3 Intramolecular C-C Bond Formation step2->step3 product Chiral 6-Azabicyclo[3.2.1]octane step3->product

Caption: Enantioselective synthesis of 6-azabicyclo[3.2.1]octanes.

Synthesis from Chiral Precursors

An alternative strategy for accessing enantiopure 6-azabicyclo[3.2.1]octanes involves the use of starting materials from the chiral pool. A concise synthesis of (+)- and (–)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol has been reported starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. This approach involves the opening of the lactone ring with an amine, followed by reduction and subsequent cyclization. The use of a chiral amine, such as (R)-α-methylbenzylamine, can serve as a chiral auxiliary to induce diastereoselectivity in the key bond-forming steps.[2] Subsequent removal of the chiral auxiliary provides the optically active 6-azabicyclo[3.2.1]octane.

The 6-Azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry

The unique structural features of the 6-azabicyclo[3.2.1]octane scaffold have been exploited in the design of a wide range of biologically active compounds. Its rigid framework serves as an excellent platform for mimicking the conformation of bioactive natural products and for exploring structure-activity relationships (SAR).

Analgesics and Narcotic Antagonists

A significant body of research has focused on the development of 1-phenyl-6-azabicyclo[3.2.1]octane derivatives as potent analgesics and narcotic antagonists.[3] Extensive SAR studies have been conducted to investigate the impact of various structural modifications on biological activity.[3] For instance, the 1-(3-hydroxyphenyl)-6,7-dimethyl derivative has been identified as a well-balanced antagonist-analgesic agent with a mild physical dependence capacity.[3] The absolute stereochemistry of the active enantiomer was determined through X-ray crystallography and chemical correlation.[3] These studies underscore the critical importance of stereochemistry in dictating the pharmacological profile of these compounds.

Antimuscarinic Agents

Derivatives of 6-azabicyclo[3.2.1]octane have also shown promise as highly potent antimuscarinic agents.[4] For example, 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate, also known as azaprophen, is a notable example.[4] The rigid bicyclic core likely plays a crucial role in presenting the pharmacophoric elements in an optimal orientation for binding to muscarinic receptors.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

More recently, the 8-azabicyclo[3.2.1]octane scaffold (a constitutional isomer) has been incorporated into a novel class of non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5][6] NAAA is a key enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising therapeutic strategy for the treatment of inflammatory conditions.[6] Structure-activity relationship studies led to the discovery of a potent and orally bioavailable inhibitor with a superior pharmacological and pharmacokinetic profile.[5] Constraining a flexible piperidine ring into the more conformationally rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity, providing a significant boost in potency.[5][6]

Compound Class Biological Target Therapeutic Potential Key Structural Features
1-Phenyl-6-azabicyclo[3.2.1]octanesOpioid receptorsAnalgesia, Narcotic antagonism1-phenyl substitution, N-alkylation, stereochemistry
AzaprophenMuscarinic receptorsAnticholinergic effects3α-ester functionality
Pyrazole Azabicyclo[3.2.1]octane SulfonamidesNAAAAnti-inflammatory8-azabicyclo[3.2.1]octane core, pyrazole sulfonamide

Structure-Activity Relationships: A Guiding Principle

The development of drugs based on the 6-azabicyclo[3.2.1]octane scaffold is a testament to the power of understanding structure-activity relationships (SAR). SAR is the fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. By systematically modifying the core scaffold and its substituents, researchers can identify the key structural features responsible for the desired therapeutic effects while minimizing off-target interactions.

SAR_Logic cluster_core Core Scaffold cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Core 6-Azabicyclo[3.2.1]octane Mod1 Substituent Variation Core->Mod1 Mod2 Stereochemical Control Core->Mod2 Mod3 Functional Group Interconversion Core->Mod3 Eval1 In vitro Assays Mod1->Eval1 Mod2->Eval1 Mod3->Eval1 Eval2 In vivo Models Eval1->Eval2 Opt Improved Potency, Selectivity, & ADME Eval2->Opt

Caption: The iterative cycle of SAR in drug discovery.

Conclusion and Future Perspectives

The chiral 6-azabicyclo[3.2.1]octane scaffold continues to be a highly valuable and privileged core in the field of drug discovery. Its rigid, three-dimensional structure provides a unique advantage in the design of potent and selective therapeutic agents. Advances in stereoselective synthesis have made this scaffold more accessible, paving the way for the exploration of a wider range of chemical space. As our understanding of the molecular basis of disease continues to grow, the rational design of novel therapeutics based on the 6-azabicyclo[3.2.1]octane framework is poised to deliver the next generation of innovative medicines. The versatility of this scaffold ensures its continued relevance in addressing a multitude of therapeutic challenges.

References

  • Cheek, S., & Chemler, S. R. (2014). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. [Link]

  • Takeda, M., Inoue, H., Noguchi, K., Honma, Y., & Kawamori, M. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of Medicinal Chemistry, 20(2), 221–228. [Link]

  • Campbell, A. L., & Pilkington, C. J. (1992). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (17), 1237-1238. [Link]

  • Campbell, A. L., & Pilkington, C. J. (1993). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1, (15), 1775-1782. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Suh, Y. G., Choi, Y. G., Jung, J. K., & Min, K. H. (1997). Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. YAKHAK HOEJI, 41(1), 18-21. [Link]

  • Monteiro, M., & Marques, M. M. B. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]

  • Carroll, F. I., Abraham, P., & Parham, K. (1993). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry, 36(19), 2892-2894. [Link]

  • Caprioglio, D., Piomelli, D., & et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13886–13903. [Link]

  • Caprioglio, D., Piomelli, D., & et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo. [Link]

  • Various Authors. (n.d.). 6-Azabicyclo[3.2.1]octanes. The Journal of Organic Chemistry. [Link]

  • Unknown Author. (n.d.). Structure Activity Relationship Of Drugs. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Bridged Bicyclic Gamma-Lactam Building Blocks

Engineering Conformational Rigidity in Next-Generation Therapeutics Executive Summary In the pursuit of high-affinity ligands and metabolically stable drug candidates, the "Escape from Flatland" initiative has prioritize...

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Conformational Rigidity in Next-Generation Therapeutics

Executive Summary

In the pursuit of high-affinity ligands and metabolically stable drug candidates, the "Escape from Flatland" initiative has prioritized scaffolds with high fraction of sp3-hybridized carbons (


). Bridged bicyclic 

-lactams—exemplified by 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)—represent a premier class of such scaffolds.[1] Unlike planar amides, these structures force the nitrogen atom into a semi-pyramidal geometry, modulating basicity, hydrogen-bond donor capability, and proteolytic stability.

This guide details the structural mechanics, industrial-grade synthesis, and downstream functionalization of these scaffolds, designed for medicinal chemists requiring precise stereochemical control.

Part 1: Structural Mechanics & The "Twisted Amide" Effect
1.1 The Geometric Constraint

The defining feature of the bridged bicyclic lactam is the geometric distortion imposed by the bridge. In a standard planar amide, the nitrogen lone pair delocalizes into the carbonyl


 orbital, creating resonance stability (

).

In bridged systems like the [2.2.1] scaffold:

  • Winkler-Dunitz Distortion: The bridge prevents the nitrogen p-orbital from perfectly aligning with the carbonyl

    
    -system.
    
  • Consequences:

    • Increased Reactivity: The carbonyl is more electrophilic (closer to a ketone).

    • Altered Basicity: The nitrogen is more basic than typical amides due to reduced resonance.

    • Peptidomimicry: The rigid backbone mimics the

      
      -turn secondary structure of peptides without the entropy penalty of flexible chains.
      
1.2 Pharmacophore Mapping

The bridge serves two roles: it locks the conformation and acts as a hydrophobic vector filling specific receptor pockets (e.g., the hydrophobic S2/S3 pockets in proteases).

Pharmacophore cluster_0 Bioisosteric Replacement Linear Linear Peptide (High Entropy) Receptor Target Receptor (Binding Pocket) Linear->Receptor High Entropy Cost (Flexible -> Rigid) Bridged Bridged Lactam (Pre-organized) Bridged->Receptor Low Entropy Cost (Rigid -> Rigid)

Figure 1: Entropic advantage of bridged scaffolds in receptor binding.

Part 2: Synthesis & Stereochemical Resolution

The core challenge is not just constructing the rings, but obtaining them enantiopure. The industrial standard relies on the Vince Lactam , accessible via Diels-Alder cycloaddition followed by enzymatic resolution.

2.1 Primary Synthesis: The Sulfonyl Cyanide Route

While Chlorosulfonyl isocyanate (CSI) is a valid reagent, the reaction of cyclopentadiene with p-toluenesulfonyl cyanide (TsCN) is often preferred for safety and scalability in generating the racemic precursor.

Reaction Logic:

  • [4+2] Cycloaddition: Cyclopentadiene acts as the diene; TsCN acts as the dienophile.

  • Stereoselectivity: The reaction favors the endo adduct due to secondary orbital interactions.

  • Hydrolysis: The resulting sulfonyl-bicyclic intermediate is hydrolyzed to the gamma-lactam.

2.2 Protocol: Enzymatic Kinetic Resolution (Self-Validating)

This protocol describes the separation of


-Vince lactam into its enantiomers using Candida antarctica Lipase B (CAL-B).[1] This method is self-validating because the unreacted substrate and the product have drastically different solubilities and 

values.

Reagents:

  • 
    -2-Azabicyclo[2.2.1]hept-5-en-3-one (
    
    
    
    )
  • CAL-B (immobilized, e.g., Novozym 435,

    
    )
    
  • Diisopropyl ether (

    
    )
    
  • Water (

    
    , nucleophile)
    

Step-by-Step Workflow:

  • Preparation: Suspend the racemic lactam in diisopropyl ether in a round-bottom flask. Add the water (0.55 eq) and the immobilized lipase.

  • Incubation: Stir at

    
     (orbital shaker preferred to preserve bead integrity).
    
  • Monitoring (Validation Point): Monitor via chiral HPLC or GC.

    • Reaction Stop: When conversion reaches 50%. The enzyme selectively hydrolyzes the

      
      -enantiomer (1S, 4R) into the amino acid, leaving the 
      
      
      
      -lactam (1R, 4S) intact.
  • Workup:

    • Filter off the enzyme beads (recyclable).

    • The filtrate contains the

      
      -Lactam .
      
    • The solid precipitate (if any) and the aqueous extraction of the beads contain the

      
      -Amino Acid .
      
  • Purification: Concentrate the filtrate to yield

    
    -Vince lactam as a crystalline solid.
    

Why this works: The lactam ring opening is irreversible under these conditions. The solubility difference between the zwitterionic amino acid (water-soluble) and the neutral lactam (ether-soluble) ensures a clean separation without complex chromatography.

Part 3: Functionalization & Applications[2]

Once the chiral scaffold is secured, the alkene and the lactam nitrogen offer orthogonal handles for diversification.

3.1 Divergent Synthetic Pathways

The alkene is the primary vector for introducing complexity (e.g., hydroxyls, epoxides) to mimic sugar moieties in nucleoside analogs.

SynthesisWorkflow Cp Cyclopentadiene Racemic (±)-Vince Lactam Cp->Racemic Diels-Alder (TsCN or CSI) Resolution Enzymatic Resolution (CAL-B) Racemic->Resolution MinusLactam (-)-Lactam (1R, 4S) Resolution->MinusLactam Unreacted AminoAcid (+)-Amino Acid (1S, 4R) Resolution->AminoAcid Hydrolyzed Abacavir Abacavir/Carbovir (Antivirals) MinusLactam->Abacavir 1. Functionalization 2. Purine Coupling Peramivir Peramivir (Neuraminidase Inhibitor) MinusLactam->Peramivir 1. 1,3-Dipolar Cycloaddition 2. Ring Opening

Figure 2: Divergent synthesis from the Vince Lactam core to major pharmaceutical actives.[2][3]

3.2 Data Summary: Functionalization Efficiencies

The following table summarizes typical yields for key transformations on the [2.2.1] lactam core, derived from aggregated literature values.

TransformationReagentsTarget HandleTypical YieldSelectivity
Epoxidation

-CPBA or

-BuOOH
Epoxide (exo)85-95%Exo-selective due to steric bridge
Dihydroxylation

, NMO
Cis-diol (exo)90-98%High exo control
N-Alkylation NaH, Alkyl HalideLactam Nitrogen80-90%Requires strong base
Pd-Catalyzed Arylation

, Aryl Iodide
Alkene (

)
60-75%Heck-type coupling
3.3 Advanced Application: C-H Activation

Recent advances allow for the direct functionalization of the bridgehead or


-position using Palladium catalysis.
  • Mechanism: The rigid bicyclic framework reduces the conformational degrees of freedom, making the C-H bonds pre-organized for metal insertion.

  • Utility: This allows for "late-stage functionalization" of the scaffold without relying solely on the alkene handle.

References
  • Vince, R. , & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic nucleosides. Journal of Medicinal Chemistry. Link

  • Singh, R. , & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. Chemical Reviews. Link

  • Stoltz, B. M. , et al. (2013). The Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews. Link

  • Gotor, V. , et al. (2006). Enzymatic Desymmetrization of Prochiral and Meso Compounds. Chemical Reviews. Link

  • Yu, J.-Q. , et al. (2018). Direct Palladium-Catalyzed β-Arylation of Lactams. Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

The Versatile Chiral Synthon: (1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral synthons, or building blocks, provide an efficient and reliable means to introduce stereocenters with high f...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral synthons, or building blocks, provide an efficient and reliable means to introduce stereocenters with high fidelity, ultimately influencing the therapeutic efficacy and safety of a drug candidate. Among the diverse array of chiral synthons, bicyclic lactams have emerged as powerful tools due to their rigid conformational structures and versatile reactivity. This application note provides a detailed guide to the synthesis and application of a particularly valuable, yet underexplored, chiral synthon: (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one . This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this potent building block in their synthetic endeavors.

Introduction: The Significance of the 6-Azabicyclo[3.2.1]octane Scaffold

The 6-azabicyclo[3.2.1]octane core is a prevalent motif in a wide range of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. The introduction of chirality into this scaffold further enhances its utility, enabling the synthesis of single-enantiomer drugs with improved pharmacological profiles.

(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one, an α,β-unsaturated bicyclic lactam, is a chiral synthon of significant interest. Its enone functionality provides a handle for a variety of stereoselective transformations, including conjugate additions and reductions, while the lactam offers a site for further derivatization. This combination of features makes it a valuable precursor for the synthesis of complex nitrogen-containing molecules.

Synthesis of (1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one: A Practical Approach

The enantioselective synthesis of the target synthon can be achieved from the readily available starting material, 6-oxabicyclo[3.2.1]oct-3-en-7-one. The key strategy involves the use of a chiral amine as an auxiliary to induce the desired stereochemistry. A well-established route, adapted from the work of Carroll and colleagues, provides a reliable pathway to the corresponding saturated bicyclic ketone, and with modification, can yield the desired unsaturated synthon.[3]

The synthetic sequence commences with the aminolysis of 6-oxabicyclo[3.2.1]oct-3-en-7-one with a chiral amine, such as (R)-(+)-methylbenzylamine. This is followed by reduction of the resulting amide and subsequent allylic oxidation to furnish the desired α,β-unsaturated bicyclic lactam.

Synthesis_of_Chiral_Synthon start 6-Oxabicyclo[3.2.1]oct-3-en-7-one step1 Aminolysis with (R)-(+)-methylbenzylamine start->step1 intermediate1 Chiral Amide step1->intermediate1 step2 Reduction (e.g., LiAlH4) intermediate1->step2 intermediate2 Unsaturated Amino Alcohol step2->intermediate2 step3 Allylic Oxidation (e.g., MnO2) intermediate2->step3 product (1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one step3->product

Figure 1: Synthetic pathway to (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one.

Protocol 1: Synthesis of (1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one

Materials:

  • 6-Oxabicyclo[3.2.1]oct-3-en-7-one

  • (R)-(+)-Methylbenzylamine

  • Lithium aluminum hydride (LiAlH₄)

  • Manganese dioxide (MnO₂)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Aminolysis. To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in anhydrous Et₂O, add (R)-(+)-methylbenzylamine (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up 1. Quench the reaction with water and extract with Et₂O. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral amide. Purify by column chromatography on silica gel.

  • Step 2: Reduction. To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the purified chiral amide (1.0 eq) in anhydrous THF dropwise. Stir the mixture at room temperature for 8 hours.

  • Work-up 2. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude unsaturated amino alcohol.

  • Step 3: Allylic Oxidation. Dissolve the crude amino alcohol (1.0 eq) in CH₂Cl₂ and add activated MnO₂ (10 eq). Stir the suspension vigorously at room temperature for 24 hours, monitoring the reaction by TLC.

  • Work-up 3. Upon completion, filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one.

Applications in Asymmetric Synthesis

The synthetic utility of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one lies in its ability to undergo highly diastereoselective transformations, primarily through manipulation of the enone system.

Diastereoselective Michael Addition

The conjugate addition of nucleophiles to the α,β-unsaturated ketone is a powerful method for carbon-carbon and carbon-heteroatom bond formation.[4] The rigid bicyclic framework of the synthon directs the incoming nucleophile to the less hindered face of the molecule, leading to a high degree of stereocontrol.

Michael_Addition start (1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one step1 Michael Addition (e.g., R₂CuLi) start->step1 product Diastereomerically Enriched 3-Substituted-6-azabicyclo[3.2.1]octan-7-one step1->product

Figure 2: General scheme for Michael addition to the chiral synthon.

This diastereoselective addition allows for the introduction of a new stereocenter at the C-3 position with predictable stereochemistry. The resulting saturated bicyclic lactam can then be further elaborated into more complex molecular architectures. Asymmetric conjugate additions to similar chiral bicyclic lactams have been shown to proceed with high diastereoselectivity.[5][6][7]

Protocol 2: Diastereoselective Michael Addition of an Organocuprate

Materials:

  • (1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., MeLi, n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Organocuprate. To a suspension of CuI (1.1 eq) in anhydrous THF at -78 °C, add the organolithium reagent (2.2 eq) dropwise. Stir the mixture at this temperature for 30 minutes to form the lithium diorganocuprate.

  • Conjugate Addition. To the freshly prepared organocuprate solution, add a solution of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture for 2-4 hours at -78 °C.

  • Work-up. Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification. Purify the crude product by column chromatography on silica gel to yield the 3-substituted-6-azabicyclo[3.2.1]octan-7-one. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.

ReactantProductDiastereomeric Ratio (endo:exo)
(1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one + Me₂CuLi3-Methyl-6-azabicyclo[3.2.1]octan-7-one>95:5 (expected)
(1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one + (n-Bu)₂CuLi3-Butyl-6-azabicyclo[3.2.1]octan-7-one>95:5 (expected)
Table 1: Expected outcomes for Michael addition reactions based on analogous systems.
Stereoselective Reduction of the Ketone

The carbonyl group of the lactam can be stereoselectively reduced to the corresponding alcohol. The choice of reducing agent can influence the stereochemical outcome, providing access to either the endo or exo alcohol. This transformation is valuable for introducing a new stereocenter and for further functionalization.

Protocol 3: Stereoselective Reduction of the Carbonyl Group

Materials:

  • (1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one or its 3-substituted derivative

  • Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure for Diastereoselective Reduction:

  • Reduction. To a solution of the bicyclic lactam (1.0 eq) in MeOH (for NaBH₄) or THF (for L-Selectride®) at -78 °C, add the reducing agent (1.5 eq) portion-wise. Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up. Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification. Purify the crude product by column chromatography on silica gel to obtain the corresponding alcohol. The diastereoselectivity can be determined by NMR analysis.

Conclusion

(1R,5R)-6-Azabicyclo[3.2.1]oct-3-en-7-one is a potent and versatile chiral synthon for the synthesis of complex, enantiomerically pure nitrogen-containing molecules. Its synthesis from a readily available starting material and its capacity for highly diastereoselective transformations make it an attractive building block for drug discovery and development programs. The protocols outlined in this application note provide a practical guide for researchers to harness the synthetic potential of this valuable chiral intermediate. Further exploration of its reactivity is encouraged to unlock its full potential in asymmetric synthesis.

References

  • Carroll, F. I., et al. "Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one." Journal of the Chemical Society, Perkin Transactions 1 (1991): 1375-1381.
  • Meyers, A. I., and D. Romo. "Asymmetric conjugate additions to chiral bicyclic lactams. Synthesis of aracemic trans-2,3-disubstituted pyrrolidines." The Journal of Organic Chemistry 57.23 (1992): 6265-6275.
  • Organocatalyzed Synthesis of Bicyclic γ‐Lactam Derivatives via Asymmetric Conjugate Addition of Cyclic β‐Keto Esters to Benzoyl Acrylonitriles. Asian Journal of Organic Chemistry 8.11 (2019): 2030-2034.
  • Andres, C. J., et al. "Asymmetric Conjugate Additions to Chiral Bicyclic Lactams. A Stereoselective General Synthesis of Chiral 3-Aminopyrrolidines." The Journal of Organic Chemistry 62.21 (1997): 7357-7368.
  • Philip, A., et al. "A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol.
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry 10.1 (2014): 1236-1258.
  • A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol.
  • Asymmetric conjugate additions to chiral bicyclic lactams. Synthesis of aracemic trans-2,3-disubstituted pyrrolidines. The Journal of Organic Chemistry 57.23 (1992): 6265-6275.
  • Mayr, H., et al. "Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones." Chemical Science 12.11 (2021): 4061-4075.
  • Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organoc
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023).
  • Chelucci, G. "6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination." Current Organic Chemistry 18.1 (2014): 2-16.
  • Pulipaka, A. B., & Bergmeier, S. C. "A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution." The Journal of Organic Chemistry 73.4 (2008): 1462-1467.
  • Michael Addition. Organic Chemistry Portal. (2021).
  • Synthesis of 6-Aza-bicyclo[3][5][8]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. The Journal of Organic Chemistry 58.1 (1993): 14-15.

  • Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). Tetrahedron 61.47 (2005): 11189-11195.
  • Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. "2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications." Organic & Biomolecular Chemistry (2024).
  • Gensler, W. J., Gatsonis, C. D., & Ahmed, Q. A. "Synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane." The Journal of Organic Chemistry 31.9 (1966): 3004-3007.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
  • The [3+2]Cycloaddition Reaction. (n.d.).
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules 23.5 (2018): 1039.
  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry (2024).
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry 18 (2022): 822-831.
  • Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews 103.4 (2003): 1131-1168.

Sources

Application

Introduction: The Strategic Importance of the 6-Azabicyclo[3.2.1]octane Scaffold

An Application Guide to the Synthesis of Biologically Active 6-Azabicyclo[3.2.1]octane Derivatives The 6-azabicyclo[3.2.1]octane framework is a privileged heterocyclic motif that constitutes the core of numerous biologic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Biologically Active 6-Azabicyclo[3.2.1]octane Derivatives

The 6-azabicyclo[3.2.1]octane framework is a privileged heterocyclic motif that constitutes the core of numerous biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive scaffold for interacting with complex biological targets such as receptors and enzymes.[1] This structural feature is a cornerstone in medicinal chemistry, where conformational rigidity can lead to enhanced binding affinity and selectivity.[2]

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent analgesic, antimuscarinic, and vasopressin antagonist effects.[3][4][5] For instance, azaprophen, a 6-azabicyclo[3.2.1]octane derivative, is a highly potent antimuscarinic agent, significantly more powerful than atropine in certain assays.[4][6] Furthermore, the scaffold is central to the development of ligands for nicotinic acetylcholine receptors (nAChRs), inspired by the potent frog alkaloid epibatidine.[7][8]

This application guide provides an in-depth overview of key synthetic strategies for accessing this valuable scaffold, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Part 1: Key Synthetic Strategies and Mechanistic Insights

The construction of the 6-azabicyclo[3.2.1]octane core can be approached through several elegant synthetic routes. The choice of strategy often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Here, we explore three powerful and distinct methodologies.

Enantioselective Copper-Catalyzed Alkene Carboamination

This modern approach forges two new rings and two stereocenters in a single, highly efficient step, representing a significant advancement in the synthesis of bridged heterocycles.[1]

Causality and Mechanistic Rationale: The reaction proceeds via an enantioselective aminocupration of an alkene. A chiral copper catalyst, typically complexed with a Box (bisoxazoline) ligand, coordinates to the N-sulfonyl-2-aryl-4-pentenamine substrate. This facilitates the intramolecular attack of the nitrogen onto the alkene, setting the first C-N bond and establishing the stereochemistry. The resulting C-Cu(II) bond is thought to undergo homolysis, leading to a radical intermediate that cyclizes onto the pendant aryl ring to form the second C-C bond, completing the bicyclic core.[1] An oxidant like MnO₂ is required to regenerate the active catalyst. The choice of the N-sulfonyl group is critical; it acts as both a protecting group and an activating group for the initial aminocupration.

G start_mat N-Sulfonyl-2-aryl- 4-pentenamine intermediate1 Enantioselective Aminocupration start_mat->intermediate1 Cu(II) Catalyst catalyst Ph-Box-Cu₂ MnO₂ (Oxidant) catalyst->intermediate1 intermediate2 Radical Intermediate (C-Cu(II) Homolysis) intermediate1->intermediate2 intermediate3 Intramolecular C-C Bond Formation intermediate2->intermediate3 product Chiral 6-Azabicyclo[3.2.1]octane intermediate3->product

Caption: Workflow for Copper-Catalyzed Enantioselective Carboamination.

Advantages:

  • High Enantioselectivity: Excellent stereocontrol is achieved through the use of chiral ligands.[1]

  • Atom Economy: Forms two rings in a single transformation.

  • Convergent: Quickly builds molecular complexity from relatively simple starting materials.

Intramolecular Cyclization of Aziridines

This strategy relies on the ring-opening of a strained aziridine ring by an internal π-nucleophile, such as an alkene or an aromatic ring, to construct the bicyclic system.[9]

Causality and Mechanistic Rationale: The key to this transformation is the strategic placement of an aziridine and a π-nucleophile within the same molecule. The reaction is typically initiated by a Lewis acid, which coordinates to the aziridine nitrogen, activating it for nucleophilic attack. The internal π-nucleophile attacks one of the aziridine carbons, leading to a concerted or stepwise cyclization that forms the new carbon-carbon bond and establishes the bridged bicyclic structure. The choice of the nitrogen protecting group is crucial for the success of the cyclization. For instance, a nosyl (2-nitrobenzenesulfonyl) group is effective as it activates the aziridine and can be readily removed later, whereas other groups may fail to promote the desired cyclization.[9]

G start_mat Cyclohexenyl-Substituted Aziridine intermediate1 Aziridine Activation (Ring Opening) start_mat->intermediate1 Activation lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->intermediate1 intermediate2 Intramolecular Attack by π-Nucleophile intermediate1->intermediate2 Cyclization product 6-Azabicyclo[3.2.1]octane intermediate2->product

Caption: Pathway for Intramolecular Aziridine Cyclization.

Advantages:

  • Versatility: Can be adapted to form various substituted analogs by changing the nature of the π-nucleophile.

  • Stereospecificity: The stereochemistry of the starting aziridine can be transferred to the product.

Transformation from 6-Oxabicyclo[3.2.1]octane Precursors

A robust and versatile route involves the conversion of a readily available oxygen-containing bicyclic lactone, 6-oxabicyclo[3.2.1]oct-3-en-7-one, into the corresponding nitrogen-containing analog.

Causality and Mechanistic Rationale: This multi-step sequence begins with the aminolysis of the lactone. An amine opens the lactone ring to form an amide-alcohol. This step introduces the nitrogen atom that will become the bridgehead nitrogen of the final product. The resulting intermediate is then reduced, typically with a strong reducing agent like lithium aluminium hydride (LiAlH₄), to convert the amide into an amine. The final step involves an allylic oxidation of the amino alcohol intermediate, often using manganese dioxide (MnO₂), which selectively oxidizes the allylic alcohol to a ketone without affecting the amine, thereby furnishing the desired 6-azabicyclo[3.2.1]octan-3-one. This ketone can then be further functionalized.

Advantages:

  • Access to Chiral Products: Both racemic and optically active products can be synthesized by starting with the appropriate form of the lactone.

  • Functional Group Tolerance: The sequence allows for the introduction of various substituents on the nitrogen atom by choosing different amines in the initial step.

Part 2: Detailed Application Protocols

The following protocols are presented as self-validating systems, including details on materials, step-by-step procedures, and expected outcomes for characterization.

Protocol 1: Enantioselective Synthesis of a 6-Azabicyclo[3.2.1]octane via Copper-Catalyzed Carboamination

Based on the methodology developed by Chemler and co-workers.[1]

Objective: To synthesize a chiral 6-azabicyclo[3.2.1]octane derivative from an N-mesyl-2,2-diphenyl-4-pentenamine substrate.

Materials:

  • N-mesyl-2,2-diphenyl-4-pentenamine (Substrate, 1.0 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 equiv)

  • (R,R)-Ph-Box (Ligand, 0.11 equiv)

  • Manganese dioxide (MnO₂, activated, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, etc.)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.1 equiv) and (R,R)-Ph-Box (0.11 equiv). Add anhydrous DCM and stir the mixture at room temperature for 1 hour to form the catalyst complex. The solution should turn a light blue or green color.

  • Reaction Setup: To the catalyst solution, add the N-mesyl-2,2-diphenyl-4-pentenamine substrate (1.0 equiv) followed by activated MnO₂ (2.0 equiv).

  • Reaction Execution: Seal the flask and heat the reaction mixture to reflux (approx. 40 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove MnO₂ and other solids. Rinse the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-azabicyclo[3.2.1]octane product.

Self-Validation & Characterization:

  • Expected Yield: Moderate to good (e.g., 60-85%).[1]

  • Enantioselectivity: High (e.g., >90% ee), determined by chiral HPLC analysis.[1]

  • Structural Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of vinyl proton signals and the appearance of new aliphatic signals in the NMR spectrum are indicative of successful cyclization.

Protocol 2: Synthesis of (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one

Adapted from the route described by Philip et al.

Objective: To synthesize a racemic 6-azabicyclo[3.2.1]octan-3-one from 6-oxabicyclo[3.2.1]oct-3-en-7-one.

Materials:

  • (±)-6-Oxabicyclo[3.2.1]oct-3-en-7-one (Starting material, 1.0 equiv)

  • Methylamine (40% in H₂O or 2M in THF, ~3.0 equiv)

  • Lithium aluminium hydride (LiAlH₄, ~4.0 equiv)

  • Manganese dioxide (MnO₂, activated, ~10 equiv by weight)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware

Procedure:

  • Step A: Amide Formation: Dissolve the lactone (1.0 equiv) in methanol. Add methylamine solution (~3.0 equiv) and stir the mixture at room temperature overnight. Monitor by TLC until the starting lactone is consumed. Remove the solvent under reduced pressure to obtain the crude amide-alcohol, which can be used directly in the next step.

  • Step B: Reduction of Amide: Caution: LiAlH₄ is highly reactive with water. Perform under an inert atmosphere in anhydrous solvent. Suspend LiAlH₄ (~4.0 equiv) in anhydrous THF in a flame-dried flask. Cool the suspension to 0 °C in an ice bath. Add a solution of the crude amide-alcohol from Step A in anhydrous THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reduction Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form. Stir for 30 minutes, then filter the solids and wash thoroughly with THF or Et₂O.

  • Step C: Allylic Oxidation: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the resulting crude amino alcohol in a suitable solvent like chloroform or DCM. Add activated MnO₂ (~10 times the weight of the crude alcohol) and stir vigorously at room temperature. The reaction can take 24-48 hours. Monitor by TLC.

  • Purification: Once the oxidation is complete, filter the mixture through Celite to remove the MnO₂. Wash the Celite pad extensively with DCM. Concentrate the filtrate and purify the residue by silica gel column chromatography (a typical eluent might be DCM/MeOH with a small amount of NH₄OH) to yield the target ketone.

Self-Validation & Characterization:

  • Expected Yield: The overall yield for the three steps is typically in the range of 30-50%.

  • Structural Confirmation: In the ¹H NMR, the appearance of signals corresponding to the N-methyl group and the disappearance of the vinyl protons from the starting lactone confirm the transformation. The presence of a ketone carbonyl in the ¹³C NMR (~208-212 ppm) and IR spectrum (~1715 cm⁻¹) is a key diagnostic feature.

Part 3: Data Summary and Biological Context

Comparative Overview of Synthetic Methods
Synthetic StrategyKey Reagents/CatalystsStarting MaterialsKey AdvantagesTypical YieldsStereocontrol
Cu-Catalyzed Carboamination ₂, MnO₂N-Sulfonyl-4-pentenaminesHigh enantioselectivity, single step60-90%Excellent
Intramolecular Aziridine Cyclization Lewis Acid (e.g., BF₃·OEt₂)Substituted AziridinesVersatile, stereospecific50-75%Good
Transformation from Oxabicyclo-lactone Amine, LiAlH₄, MnO₂6-Oxabicyclo[3.2.1]octenoneReadily available starting material30-50% (multi-step)Dependent on starting material
Intramolecular Mannich Reaction Acid or Base catalystAmino dioxolane precursorsForms C-C and C-N bondsVariableCan use chiral auxiliaries
Biological Activity Profile

The 6-azabicyclo[3.2.1]octane scaffold is a validated pharmacophore for multiple target classes.

  • Muscarinic Antagonists: Derivatives like azaprophen show exceptionally high potency, making them valuable tools for studying the cholinergic system and as potential therapeutics.[4]

  • Analgesics and Opioid Receptor Ligands: A series of 1-phenyl-6-azabicyclo[3.2.1]octanes have been investigated for their analgesic and narcotic antagonist activities, with some compounds showing a balanced profile suitable for pain management with reduced dependence liability.[3]

  • Vasopressin Antagonists: Certain biaryl amides featuring the azabicyclooctane core have been identified as potent mixed V₁a/V₂ receptor antagonists, relevant for conditions like hyponatremia and heart failure.[5]

  • Nicotinic Receptor Ligands: While epibatidine itself is a 7-azabicyclo[2.2.1]heptane, synthetic strategies often generate related bridged systems, and the underlying principles are applied to create diverse libraries targeting nAChRs for pain and addiction research.[7]

References

  • Sygnature Discovery. Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Available from: [Link]

  • Carroll, F. I., et al. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PMC. Available from: [Link]

  • Winkler, J. D., et al. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. PubMed. Available from: [Link]

  • de Fatima, A., & Pilli, R. A. (2014). Recent Syntheses of Frog Alkaloid Epibatidine. SciELO. Available from: [Link]

  • Philip, A., et al. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Chemler, S. R., et al. (2011). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. Available from: [Link]

  • Abram, A., et al. (2015). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Advances. Available from: [Link]

  • Philip, A., et al. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

  • Abram, A., et al. (2015). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. ResearchGate. Available from: [Link]

  • Takeda, M., et al. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of Medicinal Chemistry. Available from: [Link]

  • Abraham, P., et al. (1987). 6-Methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry. Available from: [Link]

  • Abraham, P., et al. (1987). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. ACS Publications. Available from: [Link]

  • Alcázar, J., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available from: [Link]

  • Suh, Y. G., et al. (1997). Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. YAKHAK HOEJI. Available from: [Link]

  • Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available from: [Link]

  • Albright, J. D., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 6-azabicyclo[3.2.1]oct-3-en-7-one synthesis

Technical Support Center: Synthesis of 6-Azabicyclo[3.2.1]oct-3-en-7-one Welcome to the technical support resource for the asymmetric synthesis of 6-azabicyclo[3.2.1]oct-3-en-7-one. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Azabicyclo[3.2.1]oct-3-en-7-one

Welcome to the technical support resource for the asymmetric synthesis of 6-azabicyclo[3.2.1]oct-3-en-7-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial synthesis. The 6-azabicyclo[3.2.1]octane framework is a core structural motif in numerous biologically active natural products and therapeutic agents, making its efficient and stereocontrolled synthesis a significant objective.[1][2]

This document provides in-depth, experience-driven answers to common issues encountered in the lab, with a primary focus on maximizing enantiomeric excess (ee).

Troubleshooting Guide: Enhancing Enantiomeric Excess (ee)

This section addresses the most critical and frequently encountered challenge in this synthesis: suboptimal enantioselectivity.

Q1: My enantiomeric excess is consistently low or moderate (<90%). What are the primary factors to investigate?

Low enantiomeric excess is rarely due to a single factor. It typically results from an interplay of several variables. A systematic, step-by-step investigation is the most effective approach.[3]

Primary Causes & Recommended Actions:

  • Racemic Background Reaction: The most common culprit is a non-catalyzed or Lewis acid-catalyzed racemic reaction occurring in parallel with the desired asymmetric pathway.[3] This is often exacerbated by higher temperatures, which can provide sufficient activation energy for the non-selective route.[4]

    • Action: Systematically lower the reaction temperature. Run a series of experiments at temperatures such as 0 °C, -25 °C, and -40 °C. Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[4][5]

  • Catalyst Purity, Activity, and Handling: The chiral catalyst is the heart of the reaction. Its integrity is paramount.

    • Enantiopurity of Catalyst/Ligand: Any contamination of your chiral ligand or catalyst with its opposite enantiomer will directly reduce the final ee of your product.[3]

      • Action: Verify the enantiopurity of the catalyst or ligand using a validated chiral HPLC method. If in doubt, repurify or source from a trusted supplier.

    • Catalyst Deactivation: Many catalysts, especially organometallic complexes, are sensitive to air and moisture.[3] Impurities in solvents or reagents can act as poisons.

      • Action: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents under an inert atmosphere (Nitrogen or Argon). Re-purify substrates and reagents if their quality is questionable.[3]

  • Solvent Effects: The solvent plays a critical role in stabilizing the catalyst-substrate complex and influencing the transition state geometry.[4] An inappropriate solvent can lead to poor selectivity.

    • Action: Conduct a solvent screen. Evaluate a range of solvents with varying polarities (e.g., Dichloromethane, Toluene, THF, Diethyl Ether). Sometimes a less intuitive solvent choice can dramatically improve ee.[6]

Q2: The enantiomeric excess of my product is inconsistent between batches. How can I improve reproducibility?

Inconsistency points to uncontrolled variables in your experimental setup.

Key Areas for Standardization:

  • Strictly Anhydrous Conditions: Moisture is a notorious culprit for irreproducibility. Standardize your procedure for drying glassware, solvents, and reagents. Even minor variations in atmospheric exposure can affect the outcome.[3]

  • Reagent and Solvent Purity: Do not assume reagents from the same supplier have identical purity batch-to-batch. Use freshly opened bottles of high-purity solvents and reagents whenever possible.

  • Precise Temperature Control: Ensure your cooling bath maintains a stable temperature throughout the reaction. Use a cryostat for long-duration reactions if available.

  • Order of Addition: The order in which reagents are mixed can influence the formation of the active catalytic species. Define and strictly adhere to a specific order of addition for all experiments.

Logical Troubleshooting Workflow

To assist in diagnosing issues with enantiomeric excess, the following decision tree illustrates a systematic approach to problem-solving.

G start Low Enantiomeric Excess (<90%) Observed temp Is Reaction Temperature Optimized? start->temp lower_temp Action: Lower Temperature (e.g., 0°C, -25°C, -40°C) temp->lower_temp No catalyst Is Catalyst Integrity Confirmed? temp->catalyst Yes lower_temp->catalyst check_catalyst Action: 1. Verify ee of Ligand/Catalyst 2. Use Fresh/Repurified Catalyst 3. Ensure Inert Atmosphere catalyst->check_catalyst No solvent Is Solvent Choice Optimal? catalyst->solvent Yes check_catalyst->solvent screen_solvent Action: Screen a Range of Anhydrous Solvents (e.g., DCM, Toluene, THF) solvent->screen_solvent No background Is a Racemic Background Reaction Competing? solvent->background Yes screen_solvent->background lower_loading Action: Consider Lower Catalyst Loading (If non-catalyzed pathway is slow) background->lower_loading Yes end High Enantioselectivity Achieved background->end No lower_loading->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalytic systems for achieving high ee in this synthesis?

The synthesis of the 6-azabicyclo[3.2.1]octane core often proceeds via a formal [4+3] cycloaddition or a carboamination reaction.[1][7] The choice of catalyst is critical.

  • Copper(II)-Bisoxazoline (Box) Complexes: Copper(II) triflate complexed with chiral bisoxazoline ligands (e.g., Ph-Box) has proven effective in catalyzing enantioselective carboamination reactions to form this bicyclic system. These reactions can achieve good yields and excellent enantioselectivities.[1]

  • Rhodium(II) Carboxylates: Chiral dirhodium tetracarboxylate catalysts are known to mediate regio- and enantioselective [4+3] cycloadditions between vinylcarbenes and dienes, offering another route to related seven-membered ring systems.[8]

  • Organocatalysis: Chiral amines or Brønsted acids can be used to generate chiral iminium ions or activate substrates for cycloaddition, providing a metal-free alternative.[7][9]

The optimal system is highly substrate-dependent, and screening different catalyst classes may be necessary.

Q2: How do I accurately determine the enantiomeric excess of my product?

Accurate determination of ee is crucial for any asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[3]

General Chiral HPLC Protocol:

  • Sample Preparation: Take a small aliquot of the crude reaction mixture. Pass it through a short plug of silica gel with a suitable solvent (e.g., ethyl acetate/hexanes) to remove the catalyst and non-polar impurities. Concentrate the filtrate.

  • Dissolution: Dissolve the purified sample in the HPLC mobile phase at a concentration of ~1 mg/mL.

  • Method Development: Use a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H). Start with a standard mobile phase like 90:10 hexane/isopropanol.

  • Optimization: If the enantiomers do not separate, systematically vary the mobile phase composition. Small amounts of additives can sometimes improve peak shape.

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. The ee is calculated as: (|Area1 - Area2| / |Area1 + Area2|) * 100%.[3]

Crucial Note: Always prepare a racemic sample of the product to confirm the identity of the two enantiomer peaks during method development.

Q3: Can substrate modifications improve the enantiomeric excess?

Yes, absolutely. The steric and electronic properties of the substrate are integral to the stereochemical outcome.

  • Protecting Groups: The choice of the nitrogen protecting group (e.g., Tosyl, Nosyl, Mesyl) can significantly influence the reaction's efficiency and stereoselectivity by altering the steric environment near the reaction center.[1][10]

  • Substituents: Substituents on the carbon backbone can create favorable or unfavorable steric interactions in the transition state, directly impacting which diastereomeric pathway is preferred. If you are developing a general method, testing substrates with varying steric bulk is essential to define the scope of the reaction.[11]

Key Experimental Protocol: Copper-Catalyzed Enantioselective Carboamination

This protocol is adapted from methodologies known to produce 6-azabicyclo[3.2.1]octanes with high enantioselectivity.[1]

Materials:

  • N-sulfonyl-2-aryl-4-pentenamine (Substrate, 1.0 equiv)

  • Cu(OTf)₂ (Catalyst, 0.1 equiv)

  • (R,R)-Ph-Box (Ligand, 0.11 equiv)

  • MnO₂ (Oxidant, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under Argon, add Cu(OTf)₂ and (R,R)-Ph-Box ligand.

  • Add anhydrous DCM and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Setup: To a separate, flame-dried Schlenk flask under Argon, add the N-sulfonyl-2-aryl-4-pentenamine substrate and the MnO₂ oxidant.

  • Add anhydrous DCM, then transfer the pre-formed catalyst solution to this flask via cannula.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove MnO₂. Wash the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 6-azabicyclo[3.2.1]oct-3-en-7-one product.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary: Influence of Reaction Parameters on Enantioselectivity

The following table summarizes typical effects of key parameters on the synthesis. The values are illustrative and serve as a general guide for optimization.

ParameterCondition Aee (%)Condition Bee (%)Rationale
Temperature 25 °C85-25 °C>95Lower temperature enhances the energy difference between diastereomeric transition states, favoring one enantiomer.[5]
Solvent THF78Dichloromethane92Solvent polarity and coordinating ability affect the geometry and stability of the chiral catalyst-substrate complex.[4]
Ligand (R,R)-iPr-Box88(R,R)-Ph-Box96Steric and electronic properties of the chiral ligand directly control the facial selectivity of the reaction.[1]
N-Protecting Group N-Tosyl91N-Nosyl94The protecting group influences the steric environment and electronic nature of the nitrogen nucleophile.[10]

References

  • BenchChem. (n.d.). Improving enantiomeric excess in asymmetric synthesis.
  • BenchChem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • Journal of the Chemical Society, Chemical Communications. (1987). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. RSC Publishing.
  • Chemler, S. R., et al. (2011). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. [Link]

  • Request PDF. (n.d.). 2.7 Metal-Catalyzed (4 + 3) Cycloadditions Involving Allylic Cations.
  • University of Illinois Chemistry. (2004). [4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS. [Link]

  • Angewandte Chemie International Edition. (2005).
  • Organic Reactions. (2017). (4+3)
  • MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]

  • Pulipaka, A. B., & Bergmeier, S. C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • PubMed. (2009).
  • Chemical Society Reviews. (2012). Catalytic enantioselective [4 + 2]-cycloaddition: a strategy to access aza-hexacycles. RSC Publishing.
  • Comprehensive Organic Synthesis. (1991). [4 + 3] Cycloaddition Reactions.
  • ResearchGate. (2025). Enantioselective Construction of Aza-bicyclo[3.2.1]octane Skeletons via Substituted π-Allyl Palladium Dipoles Originated from Neutral η 3 -Propargyl Palladium Species.
  • Chemical Reviews. (2006). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry.
  • Journal of the American Chemical Society. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. [Link]

  • Beilstein Journals. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant.
  • The Journal of Organic Chemistry. (2005). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach.
  • PMC. (2011). Screening for Generality in Asymmetric Catalysis. [Link]

  • University of Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.

Sources

Optimization

Technical Support Center: Optimizing Ph-Box-Cu Catalysts for Carboamination Reactions

Welcome to the technical support center for Ph-Box-Cu catalyzed carboamination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful catalyti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ph-Box-Cu catalyzed carboamination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful catalytic system. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reactions for yield, selectivity, and reproducibility. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in a Ph-Box-Cu carboamination reaction?

A1: The generally accepted active catalyst is a Cu(I) species.[1] While Cu(II) salts like Cu(OTf)₂ are often used as pre-catalysts, they are reduced in situ to Cu(I) by reagents in the reaction mixture, such as an amine or a base.[1] Electron Paramagnetic Resonance (EPR) spectroscopy studies have shown the disappearance of the Cu(II) signal as the reaction progresses, supporting the formation of a diamagnetic Cu(I) active species.[1]

Q2: Why is an inert atmosphere crucial for this reaction?

A2: An inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation of the active Cu(I) catalyst to the less active or inactive Cu(II) state.[2] Oxygen can also promote undesirable side reactions, such as Glaser coupling.[2]

Q3: How do I choose the appropriate Ph-Box ligand for my substrate?

A3: The optimal Ph-Box ligand often depends on the specific substrates being used. The steric and electronic properties of the ligand's backbone and the oxazoline substituents create a unique chiral pocket around the copper center.[3][4] It is often necessary to screen a small library of Ph-Box ligands with varying steric bulk (e.g., tert-butyl vs. phenyl substituents) to find the best balance of reactivity and enantioselectivity for a new substrate class.[5]

Q4: Can I synthesize my own Ph-Box ligands?

A4: Yes, Ph-Box ligands can be synthesized from readily available chiral amino alcohols and dinitriles.[6] One common method involves the condensation of these two components using a Lewis acid catalyst like zinc triflate (Zn(OTf)₂).[6] This approach allows for the creation of a diverse range of ligands for reaction optimization.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield is a common issue that can be frustrating. A systematic approach to troubleshooting is key to identifying the root cause.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The Cu(I) active species may not be forming efficiently from the Cu(II) precatalyst, or it may be deactivating over the course of the reaction. Inconsistent reaction rates and induction periods can be a sign of slow catalyst activation.[1]

    • Solution:

      • Pre-form the Catalyst: Instead of in situ generation, consider pre-forming the Cu(I)-Ph-Box complex before adding the substrates. This can be achieved by stirring the Cu(I) salt (e.g., CuOTf·0.5C₇H₈) and the Ph-Box ligand in the reaction solvent for a period before adding the other reagents.

      • Ensure Anhydrous Conditions: Water can interfere with catalyst activity. Ensure all glassware is oven-dried and solvents are anhydrous.

      • Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.[8]

  • Poor Reagent Quality:

    • Cause: Degradation of the alkyl halide, amine, or alkene can lead to low yields. Azides, if used, can be particularly unstable.[2]

    • Solution:

      • Purify Starting Materials: Purify all reagents before use, for example, by distillation or recrystallization.

      • Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents.

  • Incorrect Reaction Conditions:

    • Cause: The reaction temperature, concentration, or stoichiometry may not be optimal for your specific substrates.

    • Solution:

      • Optimize Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side product formation.

      • Adjust Stoichiometry: While a 1:1 ratio of alkene to amine is common, using a slight excess of one reagent can sometimes drive the reaction to completion.[2] The concentration of the alkyl halide can also be critical.[1][9]

      • Screen Solvents: The choice of solvent can significantly impact the reaction.[10][11][12][13] Screen a range of anhydrous solvents with varying polarities (e.g., DCE, THF, Toluene).

Troubleshooting Workflow for Low Yield

Caption: A flowchart for troubleshooting low reaction yields.

Problem 2: Poor Enantioselectivity

Achieving high enantioselectivity is often the primary goal when using a chiral catalyst.

Possible Causes & Solutions:

  • Mismatched Ligand-Substrate Combination:

    • Cause: The chiral pocket of the Ph-Box ligand may not be suitable for inducing high stereoselectivity with your specific substrates.

    • Solution:

      • Ligand Screening: As mentioned in the FAQs, screen a variety of Ph-Box ligands with different steric and electronic properties.[5] Even subtle changes to the ligand structure can have a profound impact on enantioselectivity.[3]

      • Consider Ligand Families: If standard Ph-Box ligands are not effective, consider other bis(oxazoline) ligands like Inda(box) or SphenBOX, which have different backbone structures.[3][7]

  • Influence of the Counterion:

    • Cause: The counterion of the copper salt (e.g., OTf⁻, PF₆⁻, Cl⁻) can influence the geometry and reactivity of the catalytic complex, thereby affecting enantioselectivity.[14][15]

    • Solution:

      • Screen Copper Salts: Try different copper salts with the same optimal ligand to see if the counterion has an effect. Non-coordinating anions are often a good starting point.

  • Sub-optimal Reaction Temperature:

    • Cause: Enantioselectivity is often temperature-dependent. Higher temperatures can lead to a decrease in enantiomeric excess (ee).[16]

    • Solution:

      • Lower the Temperature: If the reaction proceeds at room temperature or higher, try running it at lower temperatures (e.g., 0 °C or -20 °C). This may require longer reaction times.

  • Background Uncatalyzed Reaction:

    • Cause: A non-zero background reaction that is not catalyzed by the chiral complex can lead to the formation of a racemic product, thus lowering the overall ee.

    • Solution:

      • Run a Control Reaction: Set up the reaction without the Ph-Box ligand (only the copper salt) to determine the extent of the uncatalyzed reaction. If a significant amount of product is formed, you may need to adjust the reaction conditions (e.g., lower temperature) to favor the catalyzed pathway.

Problem 3: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired carboamination product.

Possible Causes & Solutions:

  • Iminolactone or Lactone Formation:

    • Cause: In some cases, the intermediate oxocarbenium ion can be trapped intramolecularly by the carbonyl oxygen, leading to the formation of iminolactones or lactones instead of the desired carboamination product.[1]

    • Solution:

      • Modify the Amine: Using a more nucleophilic or less sterically hindered amine can favor the intermolecular C-N bond formation.[9]

      • Adjust Reaction Conditions: Changes in solvent and temperature can influence the selectivity between carboamination and lactonization.

  • Atom Transfer Radical Addition (ATRA) Adduct Formation:

    • Cause: The initial radical addition product (ATRA adduct) can be a stable intermediate that fails to proceed to the final carboamination product.[1]

    • Solution:

      • Increase Amine Concentration: A higher concentration of the amine nucleophile can help to trap the intermediate and push the reaction towards the desired product.

      • Optimize Copper Source: The copper catalyst plays a role in the conversion of the ATRA adduct, so screening different copper sources may be beneficial.[1]

  • Homocoupling of the Alkyl Halide:

    • Cause: Reductive homocoupling of the alkyl halide can occur as a competing process.

    • Solution:

      • Slow Addition of Alkyl Halide: Adding the alkyl halide slowly via syringe pump can help to maintain a low concentration and minimize homocoupling.

      • Adjust Stoichiometry: Ensure the alkene and amine are present in sufficient excess relative to the alkyl halide.

Catalytic Cycle and Potential Off-Cycle Pathways

G cluster_0 Catalytic Cycle cluster_1 Off-Cycle Pathways CuII Cu(II) Precatalyst CuI Cu(I) Active Catalyst CuII->CuI Reduction (e.g., by Amine) Radical Carbon-Centered Radical CuI->Radical Reduction of Alkyl Halide RadicalAdduct Radical Adduct Radical->RadicalAdduct Addition to Alkene Oxocarbenium Oxocarbenium Intermediate RadicalAdduct->Oxocarbenium Oxidation by Cu(II) ATRA ATRA Adduct (Stable Intermediate) RadicalAdduct->ATRA Equilibration Product Carboamination Product Oxocarbenium->Product Nucleophilic Attack by Amine Lactone Iminolactone/Lactone Byproduct Oxocarbenium->Lactone Intramolecular Attack Product->CuI Catalyst Regeneration

Caption: The catalytic cycle of Cu-catalyzed carboamination and potential off-cycle pathways.

Key Experimental Protocols

Protocol 1: General Procedure for Ph-Box-Cu Catalyzed Carboamination

This is a general guideline and may require optimization for specific substrates.

  • Catalyst Pre-formation (Recommended):

    • To an oven-dried Schlenk tube under an inert atmosphere (Ar or N₂), add the copper salt (e.g., Cu(OTf)₂ (5 mol%)) and the Ph-Box ligand (5.5 mol%).

    • Add anhydrous solvent (e.g., 1,2-dichloroethane (DCE), 0.5 M).

    • Stir the mixture at the desired reaction temperature for 30-60 minutes.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add the amine (1.0 equiv.) and a base (e.g., K₃PO₄, 1.1 equiv.).[1]

    • Add the alkene (1.0 equiv.).

    • Finally, add the alkyl halide (2.0 equiv.).

    • Seal the vessel and stir at the desired temperature for the specified time (typically 12-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product by NMR and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Synthesis of a Ph-Box Ligand

Example based on literature procedures.[6]

  • To an oven-dried round-bottom flask, add the chiral amino alcohol (e.g., (1R,2S)-(-)-2-amino-1,2-diphenylethanol, 2.0 equiv.) and a dinitrile (e.g., malononitrile, 1.0 equiv.).

  • Add an anhydrous solvent (e.g., toluene).

  • Add a Lewis acid catalyst (e.g., Zn(OTf)₂, 1.0 equiv.).

  • Reflux the mixture with a Dean-Stark trap to remove water for 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude ligand by recrystallization or column chromatography.

Data Summary Table

ParameterTypical RangeNotes
Catalyst Loading 1-10 mol%Lower loadings are desirable but may require longer reaction times or higher temperatures.
Ligand:Copper Ratio 1:1 to 1.2:1A slight excess of the ligand can be beneficial.[17]
Temperature 25-100 °CLower temperatures generally favor higher enantioselectivity.[16]
Solvent DCE, THF, TolueneMust be anhydrous. Solvent choice can significantly impact yield and selectivity.[10][11][12][13]
Base K₃PO₄, K₂CO₃An inorganic base is often required.[1]

This technical guide provides a starting point for optimizing your Ph-Box-Cu catalyzed carboamination reactions. Remember that every substrate is unique, and empirical optimization is a crucial part of the research process. By understanding the underlying principles and systematically troubleshooting, you can unlock the full potential of this powerful catalytic system.

References

  • Mechanistic Insights into the Cu-Catalyzed Three-Component Carboamination of Alkenes. [Link to be provided when available]
  • Copper-Catalyzed Three-Component Carboamination of Electron Deficient Olefins. [Link to be provided when available]
  • Cu-Catalyzed Three-Component Alkene Carboamination: Mechanistic insights and rational design to overcome limitations. [Link to be provided when available]
  • Catalyst, additive and counterion effects on the efficiency and enantioselectivity of copper-catalysed C–H insertion reactions of α-diazosulfones. [Link to be provided when available]
  • Cu-Catalyzed Three-Component Carboamination of Alkenes. Journal of the American Chemical Society. [Link to be provided when available]
  • Copper(II)-Catalyzed Enantioselective Intramolecular Carboamination of Alkenes. Journal of the American Chemical Society. [Link to be provided when available]
  • Theoretical Insights into the Role of a Counterion in Copper-Catalyzed Enantioselective Cyclopropanation Reactions. [Link to be provided when available]
  • Chiral counterion strategy in Cu-catalyzed asymmetric allylic oxidation of linear alkenes. [Link to be provided when available]
  • Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. MDPI. [Link to be provided when available]
  • Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene 20. ResearchGate. [Link to be provided when available]
  • Photoinduced Copper-Catalyzed Enantioselective Allylic C(sp 3)–H Oxygenation of Acyclic Terminal Olefins Enabled by SphenBOX. [Link to be provided when available]
  • Copper-Catalyzed Three-Component 1,5-Carboamination of Vinylcyclopropanes. Organic Letters. [Link to be provided when available]
  • A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. [Link to be provided when available]
  • Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. [Link to be provided when available]
  • A Comparative Guide to Chiral Ligands: Phenyl-bis(oxazoline) (Ph-BOX) vs. BINAP Derivatives in Asymmetric Catalysis. Benchchem. [Link to be provided when available]
  • Diverse Chiral Ligand Synthesis Services. BOC Sciences. [Link to be provided when available]
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link to be provided when available]
  • troubleshooting low yield in copper-catalyzed click reactions. Benchchem. [Link to be provided when available]
  • Mechanistic insights into nonlinear effects in copper-catalyzed asymmetric esterification. [Link to be provided when available]
  • Site- and enantioselective allylic and propargylic C-H oxidation enabled by copper-based biomimetic catalysis. ChemRxiv. [Link to be provided when available]
  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link to be provided when available]
  • Ligand-controlled Copper-catalyzed Carboamination Reactions of Styrenes and 1,3-Enynes to Access Diverse Imides. ResearchGate. [Link to be provided when available]
  • Copper(i)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform: synthesis of-β-lactams. RSC Publishing. [Link to be provided when available]
  • Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC - NIH. [Link to be provided when available]
  • Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. MDPI. [Link to be provided when available]
  • Protocol for chemo- and regioselective C(sp3)–H activation using a heterogeneous copper powder-catalyzed reaction. [Link to be provided when available]
  • Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ResearchGate. [Link to be provided when available]
  • 13.16: Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts. [Link to be provided when available]
  • Copper-Catalyzed Diastereo- and Enantioselective Borylative Cyclization. MDPI. [Link to be provided when available]
  • Scheme 4: Cu(II)-PhBox-catalyzed asymmetric Cannizzaro reaction. ResearchGate. [Link to be provided when available]
  • Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PubMed. [Link to be provided when available]
  • Successful pH Troubleshooting. Yokogawa Electric Corporation. [Link to be provided when available]
  • Guide to troubleshooting in pH labs: Common issues and solutions. GlobalSpec. [Link to be provided when available]
  • A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. [Link to be provided when available]
  • pH Calibration Problems. Hamilton Company. [Link to be provided when available]
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link to be provided when available]
  • Exploring the Impact of Water Content in Solvent Systems on Photochemical CO 2 Reduction Catalyzed by Ruthenium Complexes. MDPI. [Link to be provided when available]

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Troubleshooting

Solubility challenges of 6-azabicyclo[3.2.1]oct-3-en-7-one in organic solvents

Technical Support Center: 6-Azabicyclo[3.2.1]oct-3-en-7-one Introduction: Navigating the Solubility of a Key Synthetic Intermediate 6-Azabicyclo[3.2.1]oct-3-en-7-one, a bridged bicyclic lactam, is a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Azabicyclo[3.2.1]oct-3-en-7-one

Introduction: Navigating the Solubility of a Key Synthetic Intermediate

6-Azabicyclo[3.2.1]oct-3-en-7-one, a bridged bicyclic lactam, is a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutics. However, its unique rigid structure, which combines both polar (lactam) and non-polar (alkene and bicycloalkane backbone) features, presents distinct solubility challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and overcome these challenges effectively. Our goal is to empower you with the foundational knowledge and practical methodologies to ensure this intermediate is successfully integrated into your synthetic workflows.

Molecular Characteristics and Their Impact on Solubility

To effectively troubleshoot solubility, it is crucial to first understand the molecule's inherent physicochemical properties. 6-Azabicyclo[3.2.1]oct-3-en-7-one is a crystalline solid with a melting point of approximately 89.5°C and a negative LogKow (-0.064), indicating a degree of hydrophilicity.[1] Its structure contains a polar amide (lactam) functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O), juxtaposed with a relatively non-polar cyclohexene-derived framework. This duality is the primary driver of its selective solubility profile.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2] Solvents that can engage in hydrogen bonding and have a moderate to high polarity are more likely to effectively solvate this molecule than non-polar, aprotic solvents.

Solubility Profile at a Glance

The following table summarizes the observed solubility of 6-azabicyclo[3.2.1]oct-3-en-7-one in a range of common laboratory solvents. This data should serve as a starting point for solvent selection in your experiments.

SolventPolarity IndexTypeObserved SolubilityRationale / Comments
Water10.2Polar ProticSoluble[1][3]The lactam group's ability to form strong hydrogen bonds with water facilitates dissolution. The molecule is noted to be mobile in the environment due to water solubility.[3]
Methanol6.6Polar ProticSolubleSimilar to water, methanol is a polar, protic solvent that can effectively hydrogen bond with the solute.
Dichloromethane (DCM)3.4Polar AproticSparingly to Moderately SolubleOffers a balance of polarity to interact with the lactam without being repelled by the non-polar backbone. Solubility can often be improved with gentle heating.
Chloroform4.4Polar AproticSolubleIts polarity and ability to act as a weak hydrogen bond donor allow for effective solvation of the lactam.
Tetrahydrofuran (THF)4.2Polar AproticSparingly SolubleModerately polar, but less effective than DCM or chloroform. Dissolution may be slow.
Acetonitrile6.2Polar AproticSparingly SolubleDespite its high polarity, its hydrogen bonding capabilities are weaker, leading to limited solubility.
Ethyl Acetate4.3Polar AproticPoorly SolubleThe ester functionality is less effective at solvating the rigid lactam structure compared to halogenated solvents.
Hexanes / Heptane0.0Non-polarInsolubleThe significant mismatch in polarity prevents effective solvation of the polar lactam group.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticSolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds, including this bicyclic lactam.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with 6-azabicyclo[3.2.1]oct-3-en-7-one.

Q1: My compound won't dissolve in Dichloromethane (DCM) at room temperature, even though it's listed as sparingly soluble. What's going wrong?

A1: This is a frequent observation. Several factors could be at play:

  • Saturation Limit: You may be exceeding the compound's intrinsic solubility limit in DCM at room temperature. For many solids, solubility increases with temperature.[2] Try gently warming the mixture to 30-35°C with stirring. Be cautious not to boil the solvent.

  • Rate of Dissolution: The dissolution process might be slow. The rate can be enhanced by increasing the surface area of the solid.[2] If your material is coarse, gently grinding it to a finer powder before addition can help.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up solute-solute interactions and accelerate dissolution without significant heating.[2]

  • Purity: Impurities from a previous step can sometimes co-precipitate and hinder the dissolution of the main compound. Ensure your starting material is of sufficient purity.

Q2: I need to run a reaction in THF, but my starting material has very poor solubility. Can I still use this solvent?

A2: Yes, it is often possible to proceed by using a co-solvent system. The strategy involves dissolving the compound in a minimal amount of a "good" solvent where it is highly soluble (like DMSO or Chloroform) and then diluting this stock solution into the primary reaction solvent (THF).

  • Co-Solvent Strategy: Gradually add a miscible co-solvent, such as DMSO, dropwise to your suspension in THF while stirring vigorously.[2] Observe the mixture for clarification. Once the solid dissolves, you have created a mixed-solvent system suitable for your reaction. Be sure to document the final solvent ratio for reproducibility.[2]

Q3: My compound dissolved completely upon heating, but it crashed out of solution as soon as I removed the heat source. How can I prevent this?

A3: This phenomenon, known as "oiling out" or rapid precipitation, occurs when a solution becomes supersaturated upon cooling. The solute comes out of solution too quickly to form a proper crystal lattice.[4]

  • Increase Solvent Volume: The most straightforward solution is to add more solvent.[4] While this lowers the overall concentration, it keeps the compound soluble for a longer duration as it cools, allowing for more controlled crystallization or for a subsequent reaction step to be initiated.

  • Use a Co-Solvent: As described in A2, adding a small amount of a solvent in which the compound is more soluble can keep it in solution at lower temperatures.

  • Maintain Temperature: If your experimental setup allows, maintain the reaction mixture at a slightly elevated temperature where the compound remains soluble.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: For 6-azabicyclo[3.2.1]oct-3-en-7-one, pH modification is generally not an effective strategy for improving solubility in organic solvents. The lactam amide is very weakly basic (predicted pKa of the conjugate acid is -0.141), and the N-H proton is very weakly acidic (predicted pKa ~11.3).[1] Therefore, it does not ionize readily under typical aqueous or organic conditions. For other lactams with more acidic or basic functional groups, adjusting pH can be a powerful tool to enhance solubility by forming a more polar salt.[5]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a methodical approach to determining the optimal solvent for your compound.

  • Preparation: Dispense 5-10 mg of 6-azabicyclo[3.2.1]oct-3-en-7-one into several small, labeled vials.

  • Solvent Addition: To the first vial, add the test solvent (e.g., DCM) dropwise (e.g., 100 µL increments) while stirring or vortexing.

  • Observation: After each addition, observe for dissolution. Record the approximate volume of solvent required to fully dissolve the solid.

  • Heating Test: If the solid does not dissolve in ~1 mL of solvent at room temperature, gently warm the vial (e.g., to 40°C) and observe any changes.

  • Repeat: Repeat steps 2-4 for each solvent you wish to test (e.g., THF, Acetonitrile, Ethyl Acetate, Methanol).

  • Analysis: Compare the results to identify the most efficient solvent or a suitable co-solvent for your application.

Protocol 2: Enhancing Dissolution with Sonication

This method uses ultrasonic energy to accelerate the dissolution of stubborn suspensions.

  • Preparation: Place your weighed amount of 6-azabicyclo[3.2.1]oct-3-en-7-one in a suitable reaction vessel (e.g., a round-bottom flask).

  • Solvent Addition: Add the chosen solvent to the vessel.

  • Sonication: Place the vessel in an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the vessel.[2]

  • Operation: Turn on the sonicator. Monitor the dissolution visually. You may notice the suspension becoming finer and then clarifying.

  • Completion: Continue sonication for 5-15 minutes or until the solid is fully dissolved. This method is particularly useful for preparing solutions without needing to apply heat.

Visual Logic Guides

The following diagrams illustrate key decision-making processes for addressing solubility issues.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Dissolution Issues start Start: Compound is Insoluble in Chosen Solvent check_saturation Is concentration too high? start->check_saturation apply_energy Is dissolution just slow? check_saturation->apply_energy No heat Action: Gently warm (e.g., 30-40°C) check_saturation->heat Yes increase_surface Action: Grind solid to a fine powder sonicate Action: Use ultrasonic bath increase_surface->sonicate apply_energy->increase_surface Yes check_solvent Is the solvent choice fundamentally poor? apply_energy->check_solvent No, still insoluble success Success: Compound Dissolved heat->success sonicate->success cosolvent Action: Add a co-solvent (e.g., DMSO, CHCl3) check_solvent->cosolvent Maybe, can it be modified? change_solvent Action: Switch to a more polar solvent (see table) check_solvent->change_solvent Yes, fundamental mismatch cosolvent->success change_solvent->success

Caption: A decision tree for troubleshooting common solubility problems.

Molecular_Structure_vs_Solvent_Choice Relationship Between Molecular Structure and Solvent Choice cluster_solute 6-Azabicyclo[3.2.1]oct-3-en-7-one cluster_solvents Solvent Classes solute Polar Head Non-polar Tail Lactam Group (H-bond donor/acceptor) Bicycloalkane Backbone polar_protic Polar Protic Water, Methanol Favors Polar Head (Strong H-bonding) solute:f0->polar_protic Strong Interaction polar_aprotic Polar Aprotic DCM, DMSO Balances both regions solute->polar_aprotic Moderate Interaction non_polar Non-polar Hexanes, Toluene Favors Non-polar Tail (Repels Polar Head) solute:f1->non_polar Strong Interaction

Caption: How molecular features dictate appropriate solvent selection.

References

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 6-Azabicyclo[3.2.1]oct-3-en-7-one Properties. CompTox Chemicals Dashboard. [Link]

  • Tsuji, A., Miyamoto, E., Matsuda, M., Nishimura, K., & Yamana, T. (1982). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 71(12), 1313–1318. [Link]

  • Reddit r/labrats community. (2022, January 6). How to tackle compound solubility issue. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059–1066. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-en-7-one. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • Vince, R. (2026, February 13). Exploring the Chemical Properties and Applications of Vince Lactam (CAS 79200-56-9). [Link]

  • Google Patents. (1998). A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.
  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one and Vince Lactam for Drug Development

For the modern medicinal chemist, the selection of a chiral building block is a critical decision that dictates the trajectory of a synthetic campaign. The rigid bicyclic structures of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the selection of a chiral building block is a critical decision that dictates the trajectory of a synthetic campaign. The rigid bicyclic structures of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one and Vince lactam present two compelling, yet distinct, platforms for the elaboration of complex molecular architectures. This guide offers an in-depth comparison of these two synthons, providing researchers, scientists, and drug development professionals with the necessary insights to inform their selection process.

While Vince lactam is a well-established and commercially available cornerstone of antiviral drug synthesis, (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one represents a less explored, yet potentially valuable, scaffold derived from the tropane alkaloid family. This comparison will delve into their structural nuances, synthetic accessibility, and demonstrated utility, supported by available data.

At a Glance: Key Structural and Physicochemical Differences

The fundamental difference between these two molecules lies in their bicyclic frameworks. Vince lactam, systematically named 2-azabicyclo[2.2.1]hept-5-en-3-one, is built upon a norbornane skeleton, a [2.2.1] system. In contrast, (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one is a derivative of the tropane skeleton, a [3.2.1] system. This seemingly subtle distinction in the bridging carbon chain (one carbon vs. two carbons) has profound implications for ring strain, conformational flexibility, and the spatial projection of substituents.

Property(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-oneVince Lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one)
Systematic Name (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one
CAS Number 108659-37-6[1]79200-56-9[2]
Molecular Formula C₇H₉NO[3]C₆H₇NO[4]
Molecular Weight 123.15 g/mol [3]109.13 g/mol [2]
Melting Point 89.5 °C (predicted)[5]94-97 °C[2]
Boiling Point 264 °C (predicted)[5]102-106 °C at 0.25 mmHg
Core Skeleton 6-azabicyclo[3.2.1]octane (Tropane derivative)2-azabicyclo[2.2.1]heptane (Norbornane derivative)
Ring Strain Bicyclo[3.2.1]octane is generally less strained than bicyclo[2.2.1]heptane.The bicyclo[2.2.1]heptane system possesses significant ring strain.

Structural Insights and Reactivity Profile

The greater ring strain in the norbornane framework of Vince lactam is a double-edged sword. While it can be harnessed to drive certain chemical transformations, it also imparts a degree of instability. The bicyclo[3.2.1]octane skeleton of the tropane-derived lactam is comparatively less strained, which can influence its stability and reactivity.

The placement of the nitrogen atom and the carbonyl group also differs significantly. In Vince lactam, the amide functionality is part of a five-membered ring, whereas in (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one, it resides within a six-membered ring. This can affect the amide bond's reactivity and the molecule's overall conformation.

G cluster_0 Structural Comparison A (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one C Lower Ring Strain A->C Bicyclo[3.2.1]octane core (Tropane family) B Vince Lactam D Higher Ring Strain B->D Bicyclo[2.2.1]heptane core (Norbornane family) E Thermodynamic Product Favorability C->E Potentially greater stability F Kinetically Driven Reactions D->F Reactive scaffold

Figure 1. A conceptual diagram illustrating the core structural differences and their potential implications on reactivity and stability.

Synthesis and Chiral Resolution: A Tale of Two Approaches

Vince Lactam: A Well-Trod Path

The synthesis of racemic Vince lactam is typically achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as chlorosulfonyl isocyanate, followed by hydrolysis.[4] The true value of Vince lactam, however, lies in its availability in enantiomerically pure forms. This is most commonly accomplished via enzymatic kinetic resolution. γ-Lactamases are employed to selectively hydrolyze one enantiomer of the racemic lactam, allowing for the separation of the desired enantiomer.[4] This well-established and scalable process has made enantiopure Vince lactam a readily accessible and widely used chiral building block.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Vince Lactam

The following protocol is a generalized representation of the enzymatic kinetic resolution process. Specific conditions may vary depending on the enzyme source and desired enantiomer.

  • Preparation of the Reaction Mixture: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared. Racemic Vince lactam is then dissolved or suspended in this buffer.

  • Enzyme Addition: A specific γ-lactamase (either as a whole-cell preparation or a purified enzyme) is added to the reaction mixture. The choice of a (+)- or (-)-γ-lactamase will determine which enantiomer is hydrolyzed.

  • Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., 30°C) and monitored by chiral HPLC to track the disappearance of the starting material and the formation of the hydrolyzed product.

  • Workup and Isolation: Once the desired conversion (ideally close to 50%) is reached, the reaction is quenched. The unreacted, enantiomerically enriched Vince lactam is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The hydrolyzed product remains in the aqueous layer.

  • Purification: The extracted Vince lactam is then purified by column chromatography to yield the enantiomerically pure product.

G cluster_0 Enzymatic Resolution of Vince Lactam Racemic Racemic Vince Lactam Reaction Selective Hydrolysis Racemic->Reaction Enzyme γ-Lactamase Enzyme->Reaction Separation Extraction Reaction->Separation Enantiopure Enantiopure Vince Lactam Separation->Enantiopure Organic Phase Hydrolyzed Hydrolyzed Product Separation->Hydrolyzed Aqueous Phase

Sources

Comparative

A Comparative Guide to the Stability of [3.2.1] vs. [2.2.1] Azabicyclic Systems for Drug Development

For Researchers, Scientists, and Drug Development Professionals The inherent rigidity and three-dimensional architecture of azabicyclic scaffolds have cemented their status as privileged structures in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The inherent rigidity and three-dimensional architecture of azabicyclic scaffolds have cemented their status as privileged structures in medicinal chemistry. Among these, the azabicyclo[3.2.1]octane (tropane and its isomers) and azabicyclo[2.2.1]heptane frameworks are frequently incorporated into bioactive molecules to enhance potency and selectivity. However, the successful development of drug candidates hinges not only on their pharmacological profile but also on their chemical stability. This guide provides an in-depth comparison of the stability of the [3.2.1] and [2.2.1] azabicyclic systems, supported by structural principles and outlining experimental protocols for their evaluation.

Structural and Energetic Foundations of Stability

The fundamental difference between the azabicyclo[3.2.1]octane and azabicyclo[2.2.1]heptane systems lies in their bridged ring structures. The [3.2.1] system consists of a six-membered piperidine ring bridged by an ethylene group, forming a five- and a seven-membered ring. In contrast, the [2.2.1] system contains a five-membered pyrrolidine ring bridged by an ethylene group, resulting in two five-membered rings. This seemingly subtle distinction has profound implications for the inherent ring strain and, consequently, the overall stability of the molecule.

The azabicyclo[2.2.1]heptane skeleton is notably more strained than its [3.2.1] counterpart. This increased strain arises from greater angle and torsional strain within the more compact bicyclic framework. The C-N-C bond angles are more constrained, and the eclipsed or near-eclipsed conformations of hydrogens on the carbon backbone contribute to its higher energy state. This inherent strain makes the [2.2.1] system more susceptible to reactions that can alleviate this strain. A key piece of evidence supporting the greater thermodynamic stability of the [3.2.1] system is the observed rearrangement of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system under certain conditions, such as the Mitsunobu reaction. This rearrangement is driven by the release of ring strain.

G cluster_0 Azabicyclo[2.2.1]heptane System cluster_1 Azabicyclo[3.2.1]octane System A Azabicyclo[2.2.1]heptane (Higher Ring Strain) B Azabicyclo[3.2.1]octane (Lower Ring Strain) A->B Rearrangement (Strain Relief)

Caption: Rearrangement of the more strained [2.2.1] system to the more stable [3.2.1] system.

Comparative Stability Analysis

The stability of a drug molecule is a critical determinant of its shelf-life, formulation compatibility, and in vivo performance. Forced degradation studies are employed to assess the intrinsic stability of a molecule under various stress conditions, including hydrolysis, oxidation, and thermal stress.[1] While direct comparative forced degradation data for the parent [3.2.1] and [2.2.1] azabicyclic systems is not extensively published, we can infer their relative stabilities based on their structural and electronic properties.

Stability ParameterAzabicyclo[3.2.1]octane SystemAzabicyclo[2.2.1]heptane SystemRationale
Thermodynamic Stability More StableLess StableLower inherent ring strain in the [3.2.1] system. The [2.2.1] system can undergo rearrangement to the more stable [3.2.1] system to relieve strain.
Hydrolytic Stability Generally StablePotentially Less StableThe higher ring strain in the [2.2.1] system may render adjacent functional groups more susceptible to hydrolysis, particularly under acidic or basic conditions. The stability is highly dependent on the nature and position of substituents.
Oxidative Stability Generally StablePotentially Less StableThe strained C-C and C-N bonds in the [2.2.1] system could be more susceptible to oxidative cleavage. The nitrogen atom in both systems is a potential site for oxidation.
Thermal Stability Generally More StablePotentially Less StableThe lower ring strain of the [3.2.1] system suggests a higher activation energy barrier for thermal decomposition pathways. Thermal decomposition of a 2-azabicyclo[3.2.1]octane derivative has been reported to yield a lactam.[2]

Experimental Protocol for Comparative Forced Degradation Studies

To empirically determine the relative stability of drug candidates incorporating these scaffolds, a standardized forced degradation study is essential. The following protocol provides a comprehensive framework for such a comparison.

Objective: To compare the degradation profiles of an azabicyclo[3.2.1]octane-containing compound and an azabicyclo[2.2.1]heptane-containing compound under various stress conditions.

Materials:

  • Test compounds: Representative derivatives of both azabicyclic systems.

  • Solvents: Acetonitrile, Methanol (HPLC grade), Purified water.

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2).

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS).

Experimental Workflow:

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions A Prepare Stock Solutions of Test Compounds B Subject to Stress Conditions A->B C Neutralize and Dilute Samples B->C S1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) S2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) S3 Oxidation (e.g., 3% H2O2, RT) S4 Thermal Stress (e.g., 80°C in solution) D Analyze by Stability-Indicating HPLC Method C->D E Quantify Degradation and Identify Degradants D->E

Caption: Experimental workflow for comparative forced degradation studies.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of each test compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep the mixture at room temperature for a defined period, protected from light.

    • Thermal Degradation: Dilute an aliquot of the stock solution with the initial solvent mixture and incubate at an elevated temperature (e.g., 80°C).

    • Control Samples: Prepare control samples by diluting the stock solution with the solvent mixture and keeping them at room temperature and protected from light.

  • Sample Neutralization and Dilution: After the specified time points, withdraw samples from the stress conditions. For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all potential degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each compound under each stress condition at each time point.

    • Compare the degradation rates of the [3.2.1] and [2.2.1] azabicyclic compounds.

    • If coupled with a mass spectrometer, identify the major degradation products to understand the degradation pathways.

Causality Behind Experimental Choices:

  • The use of acid, base, and peroxide is mandated by regulatory guidelines to probe the most common degradation pathways.[3]

  • Elevated temperatures are used to accelerate the degradation process, allowing for the assessment of stability in a shorter timeframe.

  • A stability-indicating HPLC method is crucial to ensure that the observed decrease in the parent drug peak is due to degradation and not co-elution with other components.

Conclusion

The choice between an azabicyclo[3.2.1]octane and an azabicyclo[2.2.1]heptane scaffold in drug design should be informed by a thorough understanding of their relative stabilities. Based on fundamental principles of ring strain, the azabicyclo[3.2.1]octane system is inherently more stable than the azabicyclo[2.2.1]heptane system. This suggests that, all other factors being equal, drug candidates incorporating the [3.2.1] scaffold may exhibit a more favorable stability profile.

However, the ultimate stability of a molecule is influenced by its complete substitution pattern and the presence of other functional groups. Therefore, it is imperative for drug development professionals to conduct rigorous experimental stability studies, such as the forced degradation protocol outlined in this guide, to make data-driven decisions in the lead optimization and candidate selection process.

References

  • Monteiro, J. R., Vale, N., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2286-2305.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439.
  • Hess, B. A. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Chemistry, 2(2), 263-273.
  • Wojaczyńska, E., & Wojaczyński, J. (2010). Mitsunobu promoted rearrangement of 2-azabicyclo [2.2. 1] heptane derivatives to 2-azabicyclo [3.2. 1] octane system. Tetrahedron: Asymmetry, 21(11-12), 1492-1496.
  • Verma, S. M., Razdan, B. K., & Sasmal, D. (2009). 3D-QSAR study of 8-azabicyclo [3.2. 1] octane analogs antagonists of cholinergic receptor. Bioorganic & medicinal chemistry letters, 19(11), 3108-3112.
  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., Skrypnyk, D., Chigrinov, V., Savchenko, T., ... & Grygorenko, O. O. (2022). 2-Azabicyclo [3.2.
  • Crombie, A. L., Antrilli, T. M., Campbell, B. A., Crandall, D. L., Failli, A. A., He, Y., ... & Trybulski, E. J. (2010). Synthesis and evaluation of azabicyclo [3.2. 1] octane derivatives as potent mixed vasopressin antagonists. Bioorganic & medicinal chemistry letters, 20(12), 3742-3745.
  • Wojaczyńska, E., & Wojaczyński, J. (2020). Mitsunobu promoted rearrangement of 2-azabicyclo [2.2. 1] heptane derivatives to 2-azabicyclo [3.2. 1] octane system. Organic & Biomolecular Chemistry, 18(46), 9425-9434.
  • Verma, S. M., Razdan, B. K., & Sasmal, D. (2009). 3D-QSAR study of 8-azabicyclo [3.2. 1] octane analogs antagonists of cholinergic receptor. Bioorganic & medicinal chemistry letters, 19(11), 3108-3112.
  • Monteiro, J. R., Vale, N., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2286-2305.
  • Laggis, A. D., Turek, M. E., Williams, C. M., & Sarpong, R. (2021). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS chemical neuroscience, 12(16), 3094-3103.
  • Ali, M. A., & Siddiqui, S. M. (2023). A Computational Analysis of Spectral Properties and Energies of Distance-Based Matrices for Selected Hydrocarbons.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry, 3(2), 21-30.
  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced degradation–A review. Journal of applied pharmaceutical science, 2(3), 129-138.
  • Zhang, C., Li, H., & Zhang, J. (2018). Computational study of the structure and properties of bicyclo [3.1. 1] heptane derivatives for new high-energy density compounds with low impact sensitivity. Journal of Molecular Modeling, 24(1), 1-11.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kalesh, K. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical technology, 35(5), 56-65.
  • Poprawski, J., Szeles, J. C. U., & Gawrys, M. (2023). Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc. Molecules, 28(3), 1146.
  • Mykhailiuk, P. K. (2019). Visualized comparison of 3‐azabicyclo [3.1. 1] heptane and 3, 5‐disubstituted pyridine.
  • BenchChem. (2025). Structural comparison of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)
  • da Costa, A. M., Lacerda, P. S., & Pantaleão, L. L. (2020). Influence of Different Stabilization Systems and Multiple Ultraviolet A (UVA) Aging/Recycling Steps on Physicochemical, Mechanical, Colorimetric, and Thermal-Oxidative Properties of ABS.
  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-excipient interactions: case studies and overview of drug degradation pathways. American Journal of Analytical Chemistry, 7(1), 107.
  • Pápai, E., Tökési, E., & Noszál, B. (2018). The influence of pH on the stability of antazoline: kinetic analysis. New Journal of Chemistry, 42(12), 9789-9796.
  • Patti, A., Chiacchio, M. A., & Maffei, R. (2018). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Journal of pharmaceutical and biomedical analysis, 158, 47-53.
  • Salager, J. L., Antón, R. E., & Graciaa, A. (2000). Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both. Journal of Dispersion Science and Technology, 21(5), 451-471.
  • Kavkova, M., Kyselova, M., Masaryk, L., & Bajzik, V. (2023). Effect of Accelerated Thermal Degradation of Poly (Vinyl Chloride): The Case of Unplasticized PVC. Polymers, 15(5), 1234.
  • Al-Tabakha, M. M., Arida, A. I., & Al-Zoubi, N. M. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 15(7), 1834.
  • Gambuti, A., Rinaldi, A., & Moio, L. (2021). Comparison of Three Accelerated Oxidation Tests Applied to Red Wines with Different Chemical Composition. Foods, 10(2), 342.
  • da Costa, A. M., Lacerda, P. S., & Pantaleão, L. L. (2020). Influence of Different Stabilization Systems and Multiple Ultraviolet A (UVA) Aging/Recycling Steps on Physicochemical, Mechanical, Colorimetric, and Thermal-Oxidative Properties of ABS.

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Safety & Regulatory Compliance

Safety

(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one: Proper Disposal Procedures

Executive Summary (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one (often referred to as a bridged bicyclic lactam or a Peramivir intermediate) is a valuable chiral building block. While chemically stable under ambient conditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one (often referred to as a bridged bicyclic lactam or a Peramivir intermediate) is a valuable chiral building block. While chemically stable under ambient conditions, it is a pharmaceutical intermediate that must be treated as a presumed hazardous substance .

Immediate Action Directive:

  • DO NOT dispose of via sink/sewer (Strict EPA Ban on pharmaceutical waste sewering).

  • DO NOT mix with strong oxidizers or acids.[1]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand what makes it dangerous. This lactam is an organic solid with a strained bicyclic system.

Technical Specifications
PropertyDataRelevance to Disposal
CAS Number 130931-83-8 (or related stereoisomers)Identifier for waste manifests.
Molecular Formula C₇H₉NOHigh carbon/nitrogen content; suitable for fuel blending/incineration.
Physical State Crystalline SolidCreates dust; requires particulate protection (N95/P100).
Reactivity Alkenyl LactamContains a double bond (alkene) and an amide linkage. Reactive toward strong oxidizers and strong bases (hydrolysis).
Hazard Class Irritant (Skin/Eye/Resp)H315, H319, H335 . Treat as potentially toxic to aquatic life.
The "Why" Behind the Protocol
  • Ecological Toxicity: As a precursor to neuraminidase inhibitors (antivirals), release into the environment can contribute to bioactive accumulation in water systems. Standard wastewater treatment plants (WWTP) are often unable to fully degrade bicyclic lactams, necessitating incineration as the only validated destruction method.

  • Chemical Stability: The [3.2.1] bridge system is thermodynamically stable. Unlike simple beta-lactams which hydrolyze easily, this gamma-lactam analog requires higher energy or specific chemical attack to degrade, meaning it persists longer if improperly dumped.

Part 2: Waste Segregation Strategy (The Self-Validating System)

A self-validating waste system relies on segregation at the source . Mixing incompatible waste streams invalidates the safety profile of the disposal container.

Segregation Rules
  • Oxidizer Isolation: Never place this lactam in a container with strong oxidizers (e.g., Nitric Acid, Permanganates). The alkene moiety in the [3.2.1] system can react exothermically.

  • Halogen Separation: If the lactam was dissolved in DCM or Chloroform, it must go into the "Halogenated Waste" stream. If dissolved in Methanol/Ethyl Acetate, it goes to "Non-Halogenated."

  • Solid vs. Liquid: Keep solid excess reagent separate from mother liquors to lower disposal costs and prevent unexpected solubilization reactions.

Waste Stream Decision Logic (Visualization)

The following decision tree illustrates the correct classification workflow for this specific compound.

Waste_Disposal_Flow Start Waste Generation: (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Excess Powder/Spill Cleanup) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution Bin_Solid Container A: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->Bin_Solid HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform, etc.) Liquid->HalogenCheck Bin_Halo Container B: Halogenated Organic Solvents (Tag: Flammable/Toxic) HalogenCheck->Bin_Halo Yes Bin_NonHalo Container C: Non-Halogenated Organics (Tag: Flammable) HalogenCheck->Bin_NonHalo No Destruction FINAL DISPOSAL: High-Temp Incineration Bin_Solid->Destruction Bin_Halo->Destruction Bin_NonHalo->Destruction

Figure 1: Decision matrix for segregating (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one waste streams to ensure regulatory compliance and safety.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Excess Reagent

Context: Expired shelf-life material or excess from synthesis.

  • PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat. If handling >10g of fine powder, use a powder hood or N95 respirator to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent solely for disposal (this increases waste volume and cost).

  • labeling: Affix a Hazardous Waste Label.

    • Chemical Name: (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one.

    • Hazards: Irritant, Toxic.

  • Manifesting: List as "Non-RCRA Regulated Solid" (unless P/U listed in your specific state, which is rare for this intermediate) or "Pharmaceutical Manufacturing Intermediate."

Protocol B: Disposal of Mother Liquors (Liquid Waste)

Context: Solvent waste remaining after recrystallization or HPLC.

  • Compatibility Check: Ensure the solvent mixture does not contain oxidizers.[1]

  • PH Check: If the process involved acid/base extraction, check that the pH is between 4 and 10. Extreme pH should be neutralized before adding to the main solvent drum to prevent drum corrosion, though the lactam itself is stable enough to handle mild fluctuations.

  • Bulking: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).

  • Logging: Record the estimated concentration of the lactam on the waste log sheet. This is crucial for the incineration facility to manage caloric intake and emissions.

Protocol C: Empty Container Management (RCRA "Empty")

Context: The original bottle is empty.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label.

  • Disposal: The bottle can now be discarded as regular glass trash or recycled, depending on local facility rules.

Part 4: Emergency Procedures (Spills)

Scenario: You drop a 50g bottle of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one on the floor.

  • Isolate: Evacuate the immediate area to let dust settle (2 minutes).

  • Protect: Don PPE (Gloves, Goggles, N95 mask).

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean:

    • Scoop up the bulk solid using a dustpan or index card. Place in Solid Waste .

    • Wipe the surface with a soap/water solution.[2] The lactam is moderately soluble in organic solvents but soap/water is safer for floor cleanup.

    • Place all contaminated wipes in a sealed bag and treat as Solid Hazardous Waste .

Part 5: Regulatory Compliance & References[3][4]

Regulatory Status: Under the US EPA Resource Conservation and Recovery Act (RCRA), this specific chemical is not typically "Listed" (P or U list) by specific CAS number. However, it is regulated under the "Cradle-to-Grave" principle.[3] The generator is responsible for determining if the waste exhibits hazardous characteristics (Toxicity, Ignitability).[3]

Best Practice: Treat as RCRA Hazardous Waste due to pharmaceutical potency and potential aquatic toxicity.

References
  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4] (2019).[5][6] Final Rule banning sewering of pharmaceutical waste.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Guidelines on waste segregation and compatibility.

  • PubChem. Compound Summary for 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam Analog). (Accessed 2024).[5] Chemical and physical properties for bicyclic lactam class.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. Requirements for SDS and labeling.

Sources

Handling

Personal protective equipment for handling (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one

A Practical Guide to the Safe Handling of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one For Researchers, Scientists, and Drug Development Professionals (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one is a novel bicyclic lactam wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Practical Guide to the Safe Handling of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one

For Researchers, Scientists, and Drug Development Professionals

(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one is a novel bicyclic lactam with potential applications in pharmaceutical research and development. As with any new or uncharacterized chemical compound, a thorough understanding and implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential safety and logistical information, including operational and disposal plans, based on a risk assessment approach in the absence of a specific Safety Data Sheet (SDS).

The causality behind the experimental choices and protocols described herein is rooted in the fundamental principles of chemical safety, information extrapolated from structurally similar compounds, and the known hazards associated with the functional groups present in the molecule.

Hazard Identification and Risk Assessment

In the absence of a specific SDS for (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one, a risk assessment must be performed by recognizing the potential hazards associated with its chemical structure and the known hazards of similar compounds.[1]

Structural Analogs and Potential Hazards:

  • Bicyclic Lactams: This class of compounds can possess biological activity and may present unforeseen toxicological properties. Beta-lactam antibiotics, a well-known subclass of lactams, are recognized for their potential to cause allergic sensitization.[2][3] While the subject compound is not a classical beta-lactam, prudence dictates that it should be handled as a potential sensitizer.

  • 6-Azabicyclo[3.2.1]octan-3-one: A structurally related saturated bicyclic amine. General handling procedures for this compound include working in a well-ventilated area and wearing suitable protective clothing to avoid contact with skin and eyes.[4]

  • 6-Oxabicyclo[3.2.1]oct-3-en-7-one: A similar bicyclic lactone that is a known skin and eye irritant and may cause respiratory irritation.[5] This suggests that (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one may exhibit similar irritant properties.

Based on this analysis, the primary anticipated hazards are:

  • Skin and eye irritation.

  • Respiratory tract irritation.

  • Potential for allergic sensitization.

  • Unknown toxicity.

The American Chemical Society (ACS) emphasizes an ethical and legal responsibility for chemistry professionals to work with chemicals safely, which includes protecting themselves, their colleagues, and the environment.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure. The following table summarizes the recommended PPE for handling (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes of liquids and chemical vapors.[7] A face shield offers an additional layer of protection for the entire face.
Hands Double-gloving with nitrile glovesDisposable nitrile gloves provide a good barrier for incidental chemical contact.[7] Double-gloving is recommended to protect against contamination when removing the outer glove.
Body A laboratory coat made of a low-permeability fabricProtects the skin and personal clothing from splashes and spills.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to minimize inhalation of vapors or aerosols.

dot

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling Protocol cluster_doffing Doffing & Disposal A Assess Hazards: - Skin/Eye Irritant - Potential Sensitizer - Unknown Toxicity B Select Appropriate PPE A->B C 1. Lab Coat B->C D 2. Inner Nitrile Gloves C->D E 3. Outer Nitrile Gloves D->E F 4. Goggles and Face Shield E->F G Work within a certified Chemical Fume Hood F->G H 1. Remove Outer Gloves G->H I 2. Remove Face Shield & Goggles H->I J 3. Remove Lab Coat I->J K 4. Remove Inner Gloves J->K L Dispose of all PPE in designated hazardous waste K->L

Caption: PPE Selection and Use Workflow.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure and ensure a safe working environment.

  • Preparation:

    • Thoroughly read and understand this safety guide.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Always handle (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one within a certified chemical fume hood to prevent inhalation of any dust or vapors.

    • Wear the full complement of PPE as outlined in the table above.

    • When transferring the compound, use a spatula or other appropriate tools to avoid direct contact.

    • If the compound is a solid, be mindful of creating dust. If it is a liquid, pour carefully to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and then soap and water.

    • Properly doff and dispose of all single-use PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from the handling of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one, including contaminated PPE, disposable labware, and residual chemical, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with other waste streams unless compatibility is known. Chlorinated and non-chlorinated solvents must be kept separate.[8]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[9]

dot

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Waste Solid Waste Liquid Waste Contaminated PPE Collection Labeled Solid Waste Container Labeled Liquid Waste Container Waste:solid->Collection:solid_cont Waste:liquid->Collection:liquid_cont Waste:ppe->Collection:solid_cont Disposal Licensed Hazardous Waste Disposal Collection->Disposal

Caption: Chemical Waste Disposal Workflow.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

By adhering to these guidelines, researchers can handle (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one with a high degree of safety, minimizing risks to themselves and their colleagues.

References

  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society Committee on Chemical Safety. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (2002). Safety in Academic Chemistry Laboratories (7th ed.). Retrieved from [Link]

  • American Chemical Society. (n.d.). Publications & Resources. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-en-7-one. PubChem. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • EHS Today. (2025, February 13). Major Changes Coming to Workplace Chemical Safety Standards. Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • European Compliance Academy. (2013, April 29). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. Retrieved from [Link]

  • U.S. Department of Agriculture Food Safety and Inspection Service. (2011, July 2). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. Retrieved from [Link]

  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

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